N-Hydroxy-2-methoxyacetimidamide
Description
The exact mass of the compound this compound is 104.058577502 g/mol and the complexity rating of the compound is 71.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
936112-78-6 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
InChI Key |
UNKQCVYVFHGUTQ-UHFFFAOYSA-N |
SMILES |
COCC(=NO)N |
Isomeric SMILES |
COC/C(=N\O)/N |
Canonical SMILES |
COCC(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
N-Hydroxy-2-methoxyacetimidamide chemical structure and properties
Introduction
N-Hydroxy-2-methoxyacetimidamide is a small organic molecule belonging to the class of N-hydroxyimidamides, also known as amidoximes. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to act as a nitric oxide donor, a metal chelator, and a bioisostere for carboxylic acids and amides. The presence of a methoxy group at the 2-position may influence its electronic properties, lipophilicity, and metabolic stability, potentially offering unique pharmacological profiles. This guide provides a theoretical overview of its chemical structure, potential properties, a plausible synthetic route, and a proposed experimental workflow for its characterization.
Chemical Structure and Properties
The chemical structure of this compound is deduced from its IUPAC name. The core is an "acetimidamide" moiety, substituted with a methoxy group at the 2-position and a hydroxy group on one of the nitrogen atoms. The more stable tautomeric form is generally the (E)-N'-hydroxyimidamide.
Chemical Structure
Caption: Chemical structure of this compound.
Estimated Physicochemical Properties
The following properties are estimated based on the structure and data from analogous compounds, primarily N-Hydroxyacetamidine (PubChem CID: 30926).
| Property | Estimated Value | Basis of Estimation |
| Molecular Formula | C3H8N2O2 | Calculated from the chemical structure. |
| Molecular Weight | 104.11 g/mol | Calculated from the molecular formula. |
| XLogP3 | -0.8 | Estimated based on N-Hydroxyacetamidine (-0.6) with the addition of a polar methoxy group. |
| Hydrogen Bond Donors | 3 | Counted from the -OH and -NH2 groups. |
| Hydrogen Bond Acceptors | 4 | Counted from the oxygen and nitrogen atoms. |
| Rotatable Bond Count | 2 | Counted from the C-C and C-O single bonds. |
| pKa | ~9-10 | Estimated based on the typical pKa of the N-OH group in amidoximes. |
| Boiling Point | Not available | Expected to be higher than related non-hydroxylated compounds due to hydrogen bonding. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Solubility | High in polar solvents | Expected to be soluble in water, methanol, and ethanol due to its polar functional groups. |
Proposed Synthesis
A common and effective method for the synthesis of N-hydroxyimidamides (amidoximes) is the reaction of a nitrile with hydroxylamine. This approach is proposed for the synthesis of this compound.
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
2-Methoxyacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate or other suitable base
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Preparation of free hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. Add a stoichiometric equivalent of sodium bicarbonate in portions until gas evolution ceases. The resulting aqueous solution of free hydroxylamine can be used directly or extracted into a suitable organic solvent. Alternatively, a solution of hydroxylamine can be generated in situ.
-
Reaction: To a solution of 2-methoxyacetonitrile in ethanol, add an excess (typically 1.5-2 equivalents) of the prepared hydroxylamine solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Proposed Characterization Workflow
A systematic approach is necessary to confirm the identity and purity of the synthesized this compound.
Caption: Proposed workflow for the characterization of synthesized this compound.
Potential Biological Activities and Research Applications
N-hydroxyimidamide-containing compounds have been investigated for a variety of biological activities. Based on its structure, this compound could be explored for:
-
Nitric Oxide (NO) Donor: The N-hydroxyimidamide moiety can be metabolized to release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
-
Enzyme Inhibition: This class of compounds has been shown to inhibit enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
-
Antimicrobial and Antiparasitic Activity: Several amidoxime derivatives have demonstrated activity against bacteria, fungi, and parasites.
-
Metal Chelation: The N-hydroxyimidamide group can chelate metal ions, which may be relevant for treating diseases associated with metal dysregulation.
Researchers in drug discovery and medicinal chemistry could use this compound as a scaffold or lead compound for the development of novel therapeutics. Its physicochemical and pharmacological properties can be compared with other N-hydroxyimidamide derivatives to establish structure-activity relationships (SAR).
Conclusion
While specific experimental data for this compound is currently limited in the public domain, this theoretical guide provides a comprehensive starting point for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the estimated properties provide a framework for initial experimental design. Further research is warranted to isolate and characterize this compound and to explore its potential in various scientific and medicinal fields.
Synthesis of N-Hydroxy-2-methoxyacetimidamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Reaction Principle
The core of the synthesis involves the reaction of a nitrile (2-methoxyacetonitrile) with hydroxylamine. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final N-hydroxyimidamide product, also known as an amidoxime.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-hydroxyimidamides.[1][2][3]
Materials:
-
2-methoxyacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium methoxide (NaOMe) or another suitable base (e.g., potassium carbonate)
-
Anhydrous ethanol or methanol
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, a solution of hydroxylamine is prepared. This can be done by reacting hydroxylamine hydrochloride with an equivalent amount of a base like sodium methoxide in an alcohol solvent (methanol or ethanol). For example, a mixture of sodium methoxide (25 wt% in methanol) and hydroxylamine hydrochloride in methanol is heated at reflux for approximately 20-30 minutes.[2][3]
-
Reaction with Nitrile: To the prepared hydroxylamine solution, 2-methoxyacetonitrile is added. The reaction mixture is then heated under reflux. The reaction time can vary, but heating for several hours (e.g., 18 hours) is a common practice for similar syntheses.[3] In some procedures for analogous compounds, the reaction is carried out in a sealed vial at a higher temperature (e.g., 90°C) for a shorter duration (e.g., 1 hour).[1]
-
Work-up and Isolation: After the reaction is complete (which can be monitored by thin-layer chromatography), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and an organic solvent such as diethyl ether.[3]
-
Purification: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, and the solvent is evaporated to yield the crude product.[3]
-
Further Purification (Optional): The crude N-Hydroxy-2-methoxyacetimidamide can be further purified by techniques such as flash chromatography or recrystallization to obtain a product of high purity.[3]
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of N-hydroxyimidamides based on analogous preparations.
| Parameter | Condition | Source |
| Starting Nitrile | Varies (e.g., 2-Thiophenecarbonitrile, 5-Indanylacetonitrile) | [1][3] |
| Hydroxylamine Source | Hydroxylamine hydrochloride with base or 50% aq. solution | [1][2][3] |
| Base | Sodium methoxide, Potassium carbonate | [2][3] |
| Solvent | Ethanol, Methanol | [1][2][3] |
| Temperature | Reflux or 90°C | [1][3] |
| Reaction Time | 1 - 18 hours | [1][3] |
| Yield | Quantitative (for analogous compounds) | [1] |
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformation from 2-methoxyacetonitrile to this compound.
References
Physical and chemical properties of N-Hydroxy-2-methoxyacetimidamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following document provides a technical overview of N-Hydroxy-2-methoxyacetimidamide. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, the information presented herein, including physical and chemical properties, experimental protocols, and biological activities, is largely based on data from structurally analogous compounds and established chemical principles. This guide is intended for informational purposes and should be used as a reference for further experimental investigation.
Introduction
This compound is a small organic molecule featuring an N-hydroxyimidamide (also known as an amidoxime) functional group and a methoxy ether linkage. The N-hydroxyimidamide moiety is a key structural feature in various biologically active compounds, recognized for its role in metal chelation and as a nitric oxide donor. The presence of the methoxy group can influence the compound's lipophilicity, metabolic stability, and overall pharmacological profile. This guide provides an in-depth look at the predicted properties, potential synthesis, and hypothetical biological relevance of this compound.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | This compound (Predicted) | N-Hydroxyacetamidine[1][2][3] | 2-Methoxyacetamide[4][5][6] |
| IUPAC Name | N'-hydroxy-2-methoxyethanimidamide | N'-hydroxyethanimidamide | 2-methoxyacetamide |
| Molecular Formula | C3H8N2O2 | C2H6N2O | C3H7NO2 |
| Molecular Weight | 104.11 g/mol | 74.08 g/mol | 89.09 g/mol |
| Appearance | Predicted to be a solid | Solid | - |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | 214.1 °C at 760 mmHg[6] |
| Solubility | Predicted to be soluble in water and polar organic solvents | Soluble in water | Soluble in water |
Table 2: Chemical and Computational Properties
| Property | This compound (Predicted) | N-Hydroxyacetamidine[1][2] | 2-Methoxyacetamide[5] |
| CAS Number | Not available | 22059-22-9 | 16332-06-2 |
| SMILES | COCC(=N)O | CC(=N)O | COCC(=O)N |
| LogP (Octanol/Water) | -0.8 (Estimated) | -0.6 | -1.0 |
| pKa | Estimated to be around 9-10 (for the N-OH group) | Not available | Not available |
| Topological Polar Surface Area | 70.0 Ų | 58.6 Ų | 52.3 Ų |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the nucleophilic addition of hydroxylamine to 2-methoxyacetonitrile. This is a common and effective method for the preparation of N-hydroxyimidamides.
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-methoxyacetonitrile (1.0 equivalent) in ethanol (5 mL per mmol of nitrile) in a round-bottom flask equipped with a reflux condenser, add hydroxylamine hydrochloride (1.2 equivalents) and a mild base such as sodium bicarbonate (1.2 equivalents) or triethylamine (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Chemical Reactivity and Stability
-
Stability: N-hydroxyimidamides are generally stable compounds under neutral conditions. However, they can be sensitive to strong acids, strong bases, and high temperatures, which may lead to hydrolysis back to the corresponding nitrile or rearrangement.
-
Reactivity: The N-hydroxy group imparts nucleophilic character and can be acylated or alkylated. The imidamide moiety can undergo cyclization reactions with suitable bifunctional reagents. The lone pair of electrons on the nitrogen atoms can also coordinate with metal ions.
Potential Biological Activity and Signaling Pathways
The N-hydroxyimidamide functional group is a known pharmacophore that can impart a range of biological activities.
-
Nitric Oxide (NO) Donation: N-hydroxy compounds, particularly N-hydroxyguanidines and related structures, are known to be oxidized to release nitric oxide (NO)[7]. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response[8][9][10]. The potential for this compound to act as an NO donor warrants investigation.
Caption: Potential Nitric Oxide signaling pathway.
-
Enzyme Inhibition: The N-hydroxyamide and N-hydroxyurea motifs are present in a number of approved drugs that act as enzyme inhibitors. A prominent example is their role as zinc-binding groups in histone deacetylase (HDAC) inhibitors[11][12]. The N-hydroxyimidamide group can also chelate metal ions in the active sites of metalloenzymes, suggesting that this compound could be explored as an inhibitor of various enzymes.
Caption: Hypothetical enzyme inhibition mechanism.
-
Antimicrobial and Other Activities: Various N-hydroxy and amide-containing compounds have demonstrated antimicrobial, antiproliferative, and antioxidant activities[13][14][15]. The biological profile of this compound is likely to be influenced by the interplay between its N-hydroxyimidamide and methoxy functionalities.
Conclusion
This compound represents an interesting, albeit underexplored, chemical entity. Based on the chemistry of related compounds, it can likely be synthesized in a straightforward manner. Its structural features suggest the potential for interesting biological activities, particularly as a nitric oxide donor or an enzyme inhibitor. The information provided in this guide serves as a foundation for initiating further research and development efforts focused on this promising molecule. All data presented for the target compound are predictive and should be validated through rigorous experimentation.
References
- 1. N-Hydroxyacetamidine | C2H6N2O | CID 30926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-N'-Hydroxyacetimidamide | C2H6N2O | CID 5487681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N'-hydroxyethanimidamide | C2H6N2O | CID 5360664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxyacetamide (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Methoxyacetamide | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, 2-methoxy- | CAS#:16332-06-2 | Chemsrc [chemsrc.com]
- 7. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide signaling | Abcam [abcam.com]
- 10. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
A Whitepaper on the Speculated Mechanism of Action of N-Hydroxy-2-methoxyacetimidamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental data for N-Hydroxy-2-methoxyacetimidamide has been identified in publicly available literature. The following in-depth technical guide is a speculative exploration of its potential mechanism of action, based on the known biological activities of structurally related compounds and the functional groups present in the molecule. This document is intended to stimulate further research and is not based on experimentally validated results for the specific compound .
Introduction
This compound is a small molecule with a unique combination of functional groups that suggests potential for significant biological activity. The presence of an N-hydroxy group, a methoxy moiety, and an acetimidamide functional group points towards several plausible mechanisms of action. This whitepaper will dissect the potential roles of each of these components, drawing parallels from existing research on analogous structures to propose putative therapeutic targets and signaling pathways.
Analysis of Functional Groups and Potential Biological Activity
The structure of this compound suggests a multi-faceted interaction with biological systems. The key functional groups and their known pharmacological roles are:
-
N-Hydroxy Group: This functional group is a well-established pharmacophore, primarily known for its ability to chelate metal ions. This property is central to the mechanism of action of numerous drugs, particularly inhibitors of metalloenzymes.[1][2] Hydroxamic acid derivatives, which are structurally related to N-hydroxy compounds, have been investigated as inhibitors of zinc metalloproteases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs).[2][3][4] The N-hydroxy group can also be found in compounds with anticonvulsant, anti-inflammatory, and antimicrobial properties.[5]
-
Methoxy Group: The methoxy group is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's physicochemical properties and target interactions.[6][7][8] It is generally considered a non-lipophilic group that can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate.[6][9] The presence of a methoxy group can influence metabolic stability and has been shown to contribute to significant improvements in potency in some instances.[9]
-
Acetimidamide Group: Amidines, including acetimidamide, are among the strongest organic bases.[10] This basicity can facilitate interactions with acidic residues in protein binding sites. Acetamide derivatives have been explored for their anti-inflammatory properties, notably as inhibitors of cyclooxygenase-II (COX-II).[11] The acetimidamide moiety could therefore contribute to the overall biological activity profile through specific receptor or enzyme interactions.
Speculated Mechanisms of Action
Based on the analysis of its functional groups, we can speculate on several potential mechanisms of action for this compound.
Metalloenzyme Inhibition
The most prominent hypothesis is that this compound acts as a metalloenzyme inhibitor . The N-hydroxy group is a strong chelator of divalent metal ions, such as Zn²⁺, which are crucial for the catalytic activity of many enzymes.
-
Potential Targets:
-
Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are implicated in diseases like cancer and arthritis.
-
Histone Deacetylases (HDACs): These enzymes, which also contain a zinc ion in their active site, are key regulators of gene expression and are important targets in oncology.
-
Tumor Necrosis Factor-alpha Converting Enzyme (TACE): A zinc-dependent metalloprotease that plays a role in inflammation.
-
Speculated Signaling Pathway: Inhibition of MMP-mediated signaling
Caption: Speculated inhibition of Matrix Metalloproteinase (MMP) by this compound.
Modulation of Inflammatory Pathways
Given the known anti-inflammatory properties of related acetamide and N-hydroxy compounds, this compound could potentially modulate inflammatory signaling cascades.
-
Potential Targets:
-
Cyclooxygenase (COX) enzymes: Particularly COX-2, which is involved in the synthesis of prostaglandins during inflammation.
-
Lipoxygenases (LOX): Enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Speculated Experimental Workflow: In Vitro COX Inhibition Assay
Caption: A proposed experimental workflow to test for COX inhibition by this compound.
Quantitative Data from Related Compounds
While no quantitative data exists for this compound, the following table summarizes data from structurally related compounds to provide a context for potential potency.
| Compound Class | Target | IC50 / ED50 | Reference |
| N-(2-hydroxyethyl)amide derivatives | Anticonvulsant (MES test) | ED50: 20.5 - 23.3 mg/kg | [9] |
| N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides | TACE | IC50: < 5 nM | Fictional |
| N-hydroxy-3-phenyl-2-propenamides | HDAC | IC50: < 400 nM | Fictional |
Proposed Experimental Protocols
To validate the speculated mechanisms of action, the following experimental protocols are proposed:
Metalloenzyme Inhibition Assays
-
Objective: To determine if this compound inhibits the activity of MMPs and HDACs.
-
Methodology:
-
Utilize commercially available fluorescence-based assay kits for a panel of MMPs (e.g., MMP-1, -2, -9) and HDACs (e.g., HDAC1, -2, -6).
-
Prepare a dilution series of this compound.
-
Incubate the respective enzyme with the compound for a predetermined time.
-
Add the fluorogenic substrate and measure the fluorescence intensity over time.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Methodology:
-
Treat intact cells with this compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates binding.
-
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, predicated on the known biological activities of its constituent functional groups. The primary speculative mechanism of action is metalloenzyme inhibition, with potential applications in oncology and inflammatory diseases. The proposed experimental protocols would be the first step in validating these hypotheses.
Future research should focus on:
-
Synthesis and purification of this compound.
-
In vitro screening against a broad panel of metalloenzymes and other relevant biological targets.
-
Cell-based assays to determine the effect on cellular signaling and function.
-
In vivo studies in relevant animal models to assess efficacy and safety.
This speculative whitepaper provides a foundational framework for initiating a comprehensive investigation into the pharmacological profile of this compound.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxamic acids as pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Amidine - Wikipedia [en.wikipedia.org]
- 11. archivepp.com [archivepp.com]
The Elusive Target: A Technical Review of N-Hydroxy-2-methoxyacetimidamide and the Broader Potential of N-Hydroxy Compounds in Drug Discovery
A diligent search of the current scientific literature reveals a notable absence of specific data on the biological activity, synthesis, and mechanism of action of N-Hydroxy-2-methoxyacetimidamide. This technical guide, therefore, broadens its scope to explore the well-documented biological activities of structurally related N-hydroxy compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals. By examining these analogues, we can infer the potential therapeutic avenues that this compound, and similar novel structures, might pursue.
The Landscape of Bioactive N-Hydroxy Compounds
The N-hydroxy functionality is a key pharmacophore in a variety of biologically active molecules. Its ability to chelate metal ions is a recurring theme in the mechanism of action for many of these compounds, particularly as enzyme inhibitors. The following sections summarize the activities of several classes of N-hydroxy compounds, providing a framework for understanding their potential therapeutic applications.
Inhibition of Metalloproteinases
A significant number of N-hydroxy compounds exhibit potent inhibitory activity against metalloproteinases, a large family of zinc-containing endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis.
N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides have been identified as potent and selective inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory diseases.
Table 1: In Vitro Activity of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide Analogues
| Compound | pTACE IC50 (nM) | Selectivity vs. MMP-1, -2, -9 | Human Whole Blood Assay (TNFα inhibition) IC50 (µM) |
| Representative Compounds | < 5 | > 300-fold | 0.42 (for compound 2o)[1] |
Derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which play a role in cancer progression and metastasis. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown promising inhibitory activity against several MMPs.[2]
Table 2: In Vitro MMP Inhibition by an Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide
| Enzyme | IC50 (µM) |
| MMP-2 | 1 - 1.5[2] |
| MMP-9 | 1 - 1.5[2] |
| MMP-14 | 1 - 1.5[2] |
Inhibition of Other Key Enzymes
The therapeutic potential of N-hydroxy compounds extends beyond metalloproteinases to other critical enzyme families.
N-hydroxy-3-phenyl-2-propenamides are a class of potent inhibitors of human histone deacetylase (HDAC).[3] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. One such compound, NVP-LAQ824, has entered human clinical trials.[3]
Table 3: Activity of N-hydroxy-3-phenyl-2-propenamide HDAC Inhibitors
| Assay | Potency |
| Partially Purified HDAC Enzyme Assay IC50 | < 400 nM[3] |
| Cellular Growth Inhibition IC50 | < 750 nM (for selected compounds)[3] |
Novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) have been developed for the treatment of anemia.[4] These compounds stimulate erythropoiesis.
Anticancer and Antibacterial Activity
Beyond enzyme inhibition, various N-hydroxy compounds have demonstrated direct antiproliferative and antibacterial effects.
Novel N-substituted benzimidazole carboxamides bearing methoxy and/or hydroxy groups have shown promising antiproliferative activity against various cancer cell lines.[5]
Table 4: Antiproliferative Activity of Selected N-Benzimidazole-Derived Carboxamides
| Compound | Cell Line | IC50 (µM) |
| 2-hydroxy-4-methoxy-substituted derivative 10 | HCT 116, MCF-7, HEK 293 | 2.2 - 4.4[5] |
| 2-hydroxy-substituted derivative 11 | MCF-7 | 1.2[5] |
| 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 | 3.1[5] |
Certain N-benzimidazole-derived carboxamides have also exhibited antibacterial activity, particularly against Gram-positive bacteria.[5]
Table 5: Antibacterial Activity of Selected N-Benzimidazole-Derived Carboxamides
| Compound | Bacterial Strain | MIC (µM) |
| Compound 8 (two hydroxy and one methoxy group) | E. faecalis | 8[5] |
| 3,4,5-trihydroxy-substituted derivative 37 | S. aureus, E. faecalis, E. coli efflux del. | 16[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols described in the cited literature.
TACE Inhibition Assay
The porcine TACE (pTACE) assay is utilized to determine the inhibitory concentration (IC50) of test compounds. The assay typically involves incubating the enzyme with a fluorogenic substrate and measuring the change in fluorescence over time in the presence and absence of the inhibitor.[1]
Human Whole Blood Assay for TNF-α Inhibition
This assay assesses the ability of a compound to inhibit the production of TNF-α in a more physiologically relevant setting. Human whole blood is stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of the test compound. The concentration of TNF-α in the plasma is then measured using an enzyme-linked immunosorbent assay (ELISA).[1]
MMP Inhibition Assay
The inhibitory activity against MMPs can be determined using commercially available kits. These assays often employ a fluorogenic substrate that is cleaved by the active MMP, releasing a fluorescent signal. The IC50 is calculated by measuring the reduction in fluorescence in the presence of the inhibitor.[2]
HDAC Enzyme Inhibition Assay
The inhibitory potency against HDACs is measured using a partially purified enzyme preparation. The assay typically involves a fluorescent substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal. The IC50 is determined by quantifying the inhibition of this signal.[3]
Cell Growth Inhibition Assay
The antiproliferative activity of compounds is assessed using various cancer cell lines. Cells are typically incubated with a range of concentrations of the test compound for a set period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay, such as the MTT or SRB assay, from which the IC50 value can be calculated.[3][5]
In Vivo Tumor Xenograft Studies
To evaluate in vivo efficacy, human tumor cells (e.g., HCT116 colon carcinoma) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor volume and body weight are monitored over time to assess antitumor activity and toxicity.[3]
Visualizing Pathways and Processes
The following diagrams, created using the DOT language, illustrate key concepts relevant to the biological activity of N-hydroxy compounds.
Caption: General mechanism of competitive enzyme inhibition by N-hydroxy compounds.
Caption: A simplified workflow for the discovery and development of N-hydroxy-based therapeutics.
Conclusion and Future Directions
While specific data on this compound remains to be discovered, the broader class of N-hydroxy compounds represents a rich source of potential therapeutic agents. Their proven ability to inhibit key enzymes in various disease pathways, coupled with demonstrated anticancer and antibacterial activities, underscores the importance of continued research in this area. Future efforts should focus on the synthesis and biological evaluation of novel N-hydroxy structures, including this compound, to unlock their full therapeutic potential. A systematic exploration of structure-activity relationships will be crucial in designing next-generation N-hydroxy compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Characterization of N-Hydroxy-2-methoxyacetimidamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for N-Hydroxy-2-methoxyacetimidamide is limited. This guide provides a framework based on established scientific principles and regulatory guidelines for characterizing such compounds. The data presented herein is illustrative to guide experimental design and data presentation.
Introduction
This compound belongs to the class of N-hydroxy amidines, which are of interest in medicinal chemistry due to their potential biological activities, often acting as prodrugs or enzyme inhibitors. A thorough understanding of the solubility and stability of this compound is paramount for its development as a potential therapeutic agent. This technical guide outlines the standard methodologies for determining these critical physicochemical properties.
Solubility Data
The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. Solubility is typically determined in various aqueous and organic solvents to support formulation development and non-clinical studies.
Aqueous Solubility
Aqueous solubility is a key determinant of oral bioavailability. The "shake flask" method is a common technique for determining thermodynamic solubility. Measurements should be conducted at different pH values to understand the impact of ionization on solubility, particularly for compounds with acidic or basic functional groups.
Table 1: Illustrative Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 1.2 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |
| 4.5 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |
| 6.8 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |
| 7.4 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |
Organic and Pharmaceutical Solvent Solubility
Solubility in organic solvents is important for synthesis, purification, and the development of various dosage forms.
Table 2: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 ± 1 | Data Placeholder |
| Propylene Glycol | 25 ± 1 | Data Placeholder |
| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data Placeholder |
| Polyethylene Glycol 400 | 25 ± 1 | Data Placeholder |
| Ethyl Acetate | 25 ± 1 | Data Placeholder |
Stability Data
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining re-test periods and recommended storage conditions.[2][3][4]
Solid-State Stability
Solid-state stability is assessed under long-term and accelerated storage conditions as per the International Council for Harmonisation (ICH) guidelines.[2][5][6]
Table 3: Illustrative Solid-State Stability of this compound
| Storage Condition | Duration (Months) | Assay (%) | Appearance |
| 25°C ± 2°C / 60% RH ± 5% RH (Long-term) | 0 | 100.0 | White Crystalline Solid |
| 3 | Data Placeholder | No Change | |
| 6 | Data Placeholder | No Change | |
| 12 | Data Placeholder | No Change | |
| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 0 | 100.0 | White Crystalline Solid |
| 1 | Data Placeholder | No Change | |
| 3 | Data Placeholder | No Change | |
| 6 | Data Placeholder | No Change |
Solution-State Stability
The stability of this compound in solution is crucial for the development of liquid formulations and for understanding its behavior in biological fluids. The susceptibility to hydrolysis across a range of pH values should be evaluated.[6]
Table 4: Illustrative Solution-State Stability of this compound (Aqueous Buffer, 25°C)
| pH | Time (hours) | Initial Assay (%) | Assay (%) at Time (t) | Degradants Observed |
| 1.2 | 24 | 100.0 | Data Placeholder | Data Placeholder |
| 7.4 | 24 | 100.0 | Data Placeholder | Data Placeholder |
| 9.0 | 24 | 100.0 | Data Placeholder | Data Placeholder |
Experimental Protocols
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[1][7]
-
Preparation: Prepare buffer solutions at the desired pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each flask and separate the undissolved solid from the solution by centrifugation or filtration.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Indicating Method and Stress Testing
A stability-indicating analytical method is required to separate the drug substance from its degradation products. Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[6]
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound to high temperatures (e.g., 60°C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
-
Method Development: Develop an HPLC method (or other suitable technique) that can resolve the parent compound from all major degradation products.
-
Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the determination of aqueous solubility using the shake-flask method.
ICH Stability Testing Workflow
Caption: A simplified workflow for conducting stability studies according to ICH guidelines.
Hypothetical Signaling Pathway Inhibition
Given that many N-hydroxy compounds exhibit biological activity through enzyme inhibition, a hypothetical pathway is presented below. For instance, hydroxamates are known inhibitors of metalloenzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
Caption: A potential mechanism of action via inhibition of a key enzyme in a signaling pathway.
References
- 1. who.int [who.int]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. snscourseware.org [snscourseware.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic data for N-Hydroxy-2-methoxyacetimidamide (NMR, IR, Mass Spec)
Spectroscopic Data of N-Hydroxy-2-methoxyacetimidamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental data for this specific compound, this document presents a compilation of characteristic spectroscopic features derived from analogous structures and functional groups. The information herein is intended to serve as a reference for the identification and characterization of this compound and related compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on established chemical shift ranges, absorption frequencies, and fragmentation patterns for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H | 1.0 - 5.0 | Broad Singlet | 1H | Chemical shift can vary significantly with solvent and concentration. |
| O-H | 0.5 - 5.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent, temperature, and hydrogen bonding. |
| -O-CH₃ | 3.3 - 3.8[1] | Singlet | 3H | Methoxy groups typically appear as sharp singlets in this region.[2] |
| -CH₂ -O- | 3.6 - 4.7[1] | Singlet | 2H | The chemical shift is influenced by the adjacent electronegative oxygen atom.[3] |
| C-CH₃ | 1.8 - 2.7[1] | Singlet | 3H | Protons on a carbon adjacent to a C=N or C=O group are typically in this range. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C =N | 150 - 170 | The chemical shift for the imine carbon is characteristically downfield. |
| -O-C H₃ | 46 - 69[2] | A typical range for a methoxy carbon. |
| -C H₂-O- | 60 - 80[4] | Influenced by the electronegativity of the attached oxygen. |
| C-C H₃ | 10 - 30 | The chemical shift for the methyl carbon attached to the imine carbon. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (N-OH) | 3500 - 3200[5][6] | Strong, Broad | Indicative of the N-hydroxy group, often broadened by hydrogen bonding. |
| N-H Stretch | 3400 - 3250[6] | Medium | Characteristic of the amine group. |
| C-H Stretch (sp³) | 3000 - 2850[6][7] | Medium to Strong | From the methyl and methylene groups. |
| C=N Stretch (Imine) | 1690 - 1630[5][8] | Medium to Weak | A key indicator for the acetimidamide functionality. |
| C-O Stretch (Ether) | 1300 - 1000[9] | Strong | Associated with the methoxy group. |
| N-O Stretch | 950 - 910 | Medium | Characteristic of the N-O bond in the N-hydroxy group. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Fragmentation Pathway | Notes |
| [M+H]⁺ | [C₄H₁₁N₂O₂]⁺ | Protonated molecular ion | Expected in soft ionization techniques like ESI or CI. |
| [M]⁺˙ | [C₄H₁₀N₂O₂]⁺˙ | Molecular ion | Expected in electron ionization (EI). |
| M - 16 | [C₄H₁₀N₂O]⁺˙ | Loss of oxygen | A potential fragmentation for N-hydroxy compounds.[10] |
| M - 17 | [C₄H₉N₂O₂]⁺ | Loss of •OH radical | Common fragmentation for hydroxylated compounds. |
| M - 31 | [C₃H₇N₂O]⁺ | Loss of •OCH₃ radical | Cleavage of the methoxy group. |
| M - 45 | [C₃H₇N₂]⁺ | Loss of •CO₂H radical | A more complex rearrangement and fragmentation. |
Experimental Protocols
The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid/Liquid Sample (Thin Film): A few drops of a concentrated solution of the sample in a volatile solvent are placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
-
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Used for volatile compounds, typically in GC-MS. It is a hard ionization technique that causes extensive fragmentation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques commonly used in LC-MS, which typically result in the observation of the protonated molecular ion with less fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight and fragmentation pattern are analyzed to deduce the structure of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Characterization of a Compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. jonathandgough.com [jonathandgough.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of various N-hydroxy compounds. These molecules, characterized by the presence of a hydroxyl group attached to a nitrogen atom, play crucial roles in numerous chemical and biological processes. This document offers detailed experimental protocols for the synthesis of key N-hydroxy compounds, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Synthesis of N-Hydroxy Compounds
The introduction of a hydroxyl group onto a nitrogen atom can be achieved through various synthetic strategies, depending on the target molecule's nature. This section details the synthesis of several important classes of N-hydroxy compounds.
N-Hydroxysuccinimide (NHS)
N-Hydroxysuccinimide is a vital reagent in organic synthesis, particularly for the activation of carboxylic acids in peptide synthesis.[1]
Synthesis of N-Hydroxysuccinimide:
A common and efficient method for the synthesis of N-Hydroxysuccinimide involves the reaction of succinic anhydride with hydroxylamine hydrochloride.[2]
Experimental Protocol: Synthesis of N-Hydroxysuccinimide
-
Materials: Succinic anhydride (1.0 mole, 100 g), hydroxylamine hydrochloride.
-
Procedure:
-
Combine succinic anhydride and hydroxylamine hydrochloride in a 1-liter flask.
-
Place the flask on a rotary evaporator and heat the contents using a silicone oil bath to approximately 125°C, at which point fusion and gas evolution will occur.
-
Remove volatile byproducts under vacuum with a water aspirator, collecting them in a Dry Ice trap.
-
After the reaction subsides, cool the flask to about 100°C and add 150 ml of boiling water to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then chill in an ice bath to induce crystallization.
-
Collect the crystalline N-hydroxysuccinimide by filtration, wash with cold water, and air dry.
-
-
Purification: The crude product can be recrystallized from 1-butanol to yield a product with a melting point of 93-95°C.[2]
N-Hydroxyureas
N-Hydroxyureas are a class of compounds with significant biological activity, including use as an anticancer agent. Their synthesis can be achieved by reacting amines with specific carbamates followed by deprotection.[3]
Synthesis of N-Hydroxyurea:
A convenient method for the synthesis of N-hydroxyureas involves the treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate to form O-benzyl protected N-hydroxyureas, which are then deprotected via hydrogenation.[3]
Experimental Protocol: Synthesis of N-Hydroxyurea
-
Materials: Hydroxylamine hydrochloride (0.3 mole, 20.8 g), sodium hydroxide (0.5 mole, 20.6 g), ethyl carbamate (0.25 mole, 22.26 g), concentrated hydrochloric acid, absolute ethanol.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium hydroxide in 100 ml of water.
-
Add ethyl carbamate to the solution.
-
Allow the solution to stand at room temperature for 3 days.
-
Cool the solution in an ice bath and carefully neutralize with concentrated hydrochloric acid.
-
If any insoluble matter is present, filter the solution.
-
Extract the aqueous solution with ether.
-
Evaporate the aqueous phase under reduced pressure at a temperature not exceeding 50–60°C.
-
Extract the dry residue with 100 ml of boiling absolute ethanol and filter the hot solution.
-
Upon cooling, a first crop of hydroxyurea will crystallize (6-8 g).
-
Extract the saline residue again with 50 ml of boiling absolute ethanol.
-
Concentrate the filtrate from the second extraction and the mother liquor from the first crystallization to obtain a second crop of product (4-6 g).
-
-
Yield: 10–14 g (53–73%) of white crystals with a melting point of 137–141°C (decomposition).[4]
-
Purification: The product can be recrystallized from absolute ethanol.[4]
N-Hydroxyamides
N-hydroxyamides, also known as hydroxamic acids, are present in various natural products and exhibit a range of biological activities. A general synthesis involves the reaction of an isatoic anhydride with a hydroxamic acid.[2]
Synthesis of 2-Amino-N-hydroxy-N-acetylbenzamide:
This one-pot synthesis proceeds at room temperature in acetonitrile.[2]
Experimental Protocol: Synthesis of 2-Amino-N-hydroxy-N-acetylbenzamide
-
Materials: Isatoic anhydride (1 mmol), acetohydroxamic acid (1 mmol), acetonitrile (10 mL), ethanol.
-
Procedure:
-
In a 50-ml round-bottomed flask, combine isatoic anhydride and acetohydroxamic acid.
-
Add 10 mL of acetonitrile.
-
Stir the mixture magnetically at room temperature for approximately 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a 4:6 ethyl acetate/n-hexane eluent.
-
Upon completion, filter the crude product.
-
Purify the product by recrystallization from ethanol.[2]
-
N-Hydroxy-N-Methyl Fattyamide
This class of N-hydroxyamides can be synthesized from readily available starting materials like palm oil.
Synthesis of N-Hydroxy-N-Methyl Fattyamide (HMFA):
The synthesis is achieved by refluxing palm oil with N-methyl hydroxylamine in hexane.[5]
Experimental Protocol: Synthesis of N-Hydroxy-N-Methyl Fattyamide (HMFA)
-
Materials: Palm oil, N-methyl hydroxylamine, hexane.
-
Procedure:
-
Dissolve palm oil in hexane with N-methyl hydroxylamine in a thermostated round-bottom flask equipped with a water-cooled condenser and a mechanical stirrer.
-
Reflux the mixture at the boiling point of hexane for 16 hours.
-
After the reaction is complete (indicated by a color change to green upon testing with copper(II)), dissolve the product in hot hexane and separate it from the bottom layer using a separating funnel.
-
Cool the hexane phase in an ice bath for 4 hours to crystallize the HMFA.
-
Filter the product, wash it three times with hexane, and dry it in a vacuum desiccator over phosphorus pentoxide.[5]
-
N-Hydroxythiourea
N-Hydroxythioureas are another class of N-hydroxy compounds with potential biological activities.
Synthesis of N-Hydroxythiourea:
A representative synthesis involves the conversion of an amine to an isothiocyanate, followed by reaction with hydroxylamine and subsequent deprotection.[6]
Experimental Protocol: Synthesis of N-Hydroxythiourea
-
Materials: 2,4-dimethoxybenzylamine, thiocarbonyl diimidazole, hydroxylamine, trifluoroacetic acid.
-
Procedure:
-
Convert 2,4-dimethoxybenzylamine into the corresponding isothiocyanate using thiocarbonyl diimidazole.
-
Treat the resulting isothiocyanate with hydroxylamine.
-
Remove the 2,4-dimethoxybenzyl (DMB) protecting group using trifluoroacetic acid to yield N-hydroxythiourea.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of various N-hydroxy compounds.
Table 1: Synthesis of N-Hydroxysuccinimide
| Starting Materials | Reaction Conditions | Yield | Melting Point (°C) | Reference |
| Succinic anhydride, Hydroxylamine hydrochloride | Heat to 125°C | - | 93-95 | [2] |
Table 2: Synthesis of N-Hydroxyurea
| Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Hydroxylamine hydrochloride, Sodium hydroxide, Ethyl carbamate | Room temperature, 3 days | 53-73 | 137-141 (dec.) | [4] |
Table 3: Synthesis of 2-Amino-N-hydroxybenzamide Derivatives
| Product | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3a | 3 | 95 | 85–87 | [7] |
| 3b | 3.5 | 95 | 90–92 | [7] |
| 3c | 4 | 96 | 136–138 | [7] |
| 3d | 3.5 | 98 | 109–111 | [7] |
| 3e | 4 | 98 | 149–151 | [7] |
| 3f | 4.5 | 97 | 155–157 | [7] |
| 3g | 4 | 98 | 144–146 | [7] |
| 3h | 4.5 | 96 | 163–165 | [7] |
| 3i | 4 | 98 | 131–133 | [7] |
| 3j | 4.5 | 97 | 160–162 | [7] |
Table 4: Characterization Data for N-Hydroxybenzamide
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [8] |
| Molecular Weight | 137.138 g/mol | [8] |
| Melting Point | 126-130 °C | [8] |
Biological Pathways and Experimental Workflows
N-hydroxy compounds are implicated in various biological processes and are utilized in several experimental workflows. This section provides visualizations of these relationships.
Mechanism of Action of Hydroxyurea
Hydroxyurea is an inhibitor of the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, hydroxyurea selectively halts DNA replication, leading to cell death in the S phase of the cell cycle.[1][9][10][11]
Caption: Mechanism of action of hydroxyurea in inhibiting DNA synthesis.
N-Hydroxysuccinimide Ester Crosslinking Workflow
N-hydroxysuccinimide (NHS) esters are widely used as amine-reactive crosslinking agents to conjugate molecules containing primary amines, such as proteins.[12][13][14]
Caption: Workflow for protein crosslinking using an NHS-ester reagent.
References
- 1. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of hydroxyurea. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis of N-hydroxythiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 11. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
A Prospective Technical Guide on the Discovery and Initial Characterization of N-Hydroxy-2-methoxyacetimidamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-Hydroxy-2-methoxyacetimidamide is a compound for which there is limited to no specific information available in the public domain. This technical guide is a prospective document that outlines a proposed synthesis, characterization, and potential biological evaluation based on established chemical principles and data from structurally analogous compounds. The experimental protocols and data presented herein are theoretical and require experimental validation.
Introduction
N-hydroxyimidamides, also known as amidoximes, are a class of organic compounds characterized by the functional group RC(=NOH)NH₂. These moieties are recognized for their ability to act as bioisosteres of carboxylic acids and as effective chelating agents for metal ions in biological systems. This has led to their investigation in a variety of therapeutic areas, including as inhibitors of enzymes such as histone deacetylases (HDACs), and as antimicrobial and antiproliferative agents.[1] The introduction of a 2-methoxy group could potentially influence the compound's pharmacokinetic and pharmacodynamic properties through alterations in polarity, metabolic stability, and hydrogen bonding capacity.
This guide provides a comprehensive, albeit prospective, overview of the synthesis, initial characterization, and potential biological significance of this compound.
Proposed Synthesis
The synthesis of this compound can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 2-methoxyacetonitrile, followed by its conversion to the target N-hydroxyimidamide.
2.1. Synthesis of 2-Methoxyacetonitrile
A common method for the synthesis of α-alkoxy nitriles is the reaction of an α-halo nitrile with an alkoxide. For 2-methoxyacetonitrile, a plausible route involves the reaction of chloroacetonitrile with sodium methoxide.
Experimental Protocol: Synthesis of 2-Methoxyacetonitrile
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium methoxide (prepared by carefully dissolving 2.3 g of sodium in 50 mL of anhydrous methanol).
-
Reaction Execution: The solution is cooled to 0 °C in an ice bath. Chloroacetonitrile (7.55 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure. The resulting residue is partitioned between diethyl ether (100 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude 2-methoxyacetonitrile is then purified by fractional distillation (boiling point: 118-119 °C) to yield the pure product.[2]
2.2. Synthesis of this compound
The conversion of a nitrile to an N-hydroxyimidamide is typically achieved by reaction with hydroxylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 100 mL round-bottom flask is charged with 2-methoxyacetonitrile (7.1 g, 0.1 mol) and ethanol (50 mL).
-
Reaction Execution: An aqueous solution of hydroxylamine (50% w/w, 6.6 g, 0.1 mol) is added to the stirred solution. The reaction mixture is heated to reflux for 4 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.
2.3. Overall Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Proposed Initial Characterization
The initial characterization of the synthesized this compound would involve determining its physicochemical properties and confirming its structure using various spectroscopic techniques.
3.1. Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₃H₈N₂O₂ |
| Molecular Weight | 104.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (to be determined experimentally) |
| Boiling Point | Not available (likely to decompose upon heating) |
| Predicted logP | -1.2 (estimation) |
| Predicted Solubility | Soluble in water and polar organic solvents |
3.2. Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | δ ~ 8.7 (s, 1H, -NOH), δ ~ 5.5 (s, 2H, -NH₂), δ ~ 4.0 (s, 2H, -CH₂-), δ ~ 3.3 (s, 3H, -OCH₃) |
| ¹³C NMR (in DMSO-d₆) | δ ~ 150 (-C=NOH), δ ~ 70 (-CH₂-), δ ~ 58 (-OCH₃) |
| IR (Infrared) (KBr) | ν ~ 3400-3200 cm⁻¹ (N-H and O-H stretching), ν ~ 1650 cm⁻¹ (C=N stretching), ν ~ 1100 cm⁻¹ (C-O stretching) |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 105.06, [M+Na]⁺ at m/z 127.04 |
Potential Biological Activity and Signaling Pathways
Based on the known biological activities of structurally related N-hydroxy compounds, this compound could be a candidate for investigation in several therapeutic areas.
4.1. Postulated Biological Activities
-
Enzyme Inhibition: The N-hydroxyimidamide moiety is a known zinc-binding group, making it a potential inhibitor of zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
-
Antiproliferative Activity: Many N-hydroxy compounds have demonstrated antiproliferative effects against various cancer cell lines.[1]
-
Antimicrobial Activity: The ability to chelate metal ions essential for microbial growth suggests potential antibacterial and antifungal properties.
4.2. Proposed Signaling Pathway for Investigation
Given the prevalence of N-hydroxy compounds as HDAC inhibitors, a primary avenue of investigation would be their effect on the HDAC signaling pathway. HDACs play a crucial role in the epigenetic regulation of gene expression by deacetylating histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.
Caption: Proposed mechanism of action via HDAC inhibition.
Conclusion
While this compound remains a theoretically conceived molecule, this guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical transformations. The predicted characterization data offers a benchmark for structural confirmation. Furthermore, the postulated biological activities and mechanisms of action, drawn from analogous compounds, suggest that this compound could be a valuable lead compound in drug discovery, particularly in the fields of oncology and infectious diseases. Rigorous experimental work is now required to validate these hypotheses and to fully elucidate the chemical and biological properties of this novel compound.
References
Theoretical Insights into the Molecular Structure of N-Hydroxy-2-methoxyacetimidamide: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure and electronic properties of N-Hydroxy-2-methoxyacetimidamide. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes methodologies and insights from research on structurally related compounds, particularly N-hydroxy amidines and acetimidamides. This paper outlines the key computational protocols, presents representative data in a structured format, and visualizes the theoretical workflow, offering a foundational understanding for researchers and professionals in drug development and computational chemistry. The insights derived from such theoretical studies are pivotal for understanding molecular stability, reactivity, and potential biological activity.
Introduction
This compound is a molecule of interest due to the presence of the N-hydroxy amidine (amidoxime) functional group, which is a known pharmacophore and a common structural motif in medicinal chemistry. N-hydroxy amidines can act as prodrugs for amidines, which are strongly basic and often exhibit poor absorption. The corresponding N-hydroxylated forms are less basic, allowing for better gastrointestinal absorption before being metabolically reduced to the active amidine form.[1][2] The inclusion of a methoxy group at the 2-position introduces further complexity and potential for specific interactions, making a detailed understanding of its three-dimensional structure and electronic properties crucial for drug design and development.
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful avenue to investigate the molecular properties of such compounds at the atomic level. These methods allow for the prediction of stable conformations, geometric parameters, electronic charge distribution, and spectroscopic signatures. This guide will detail the typical computational workflow and expected results from a theoretical investigation of this compound.
Computational Methodologies
The foundation of a theoretical study on a molecule like this compound lies in the application of quantum chemical calculations. The primary method discussed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the global minimum on the potential energy surface.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers arising from the rotation around single bonds.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization. A widely used and reliable method for this is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[3] The "++" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the electron distribution.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Tautomerism Analysis
N-hydroxy amidines can exist in two tautomeric forms: the amide oxime and the imino hydroxylamine.[3] Theoretical calculations are essential to determine the relative stability of these tautomers.
Protocol:
-
Optimization of Tautomers: The geometries of both the amide oxime and imino hydroxylamine tautomers of this compound are optimized using the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Energy Comparison: The relative energies (including ZPVE corrections) of the tautomers are compared. Studies on related N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable by 4-10 kcal/mol.[3]
-
Transition State Search: To understand the kinetics of tautomerization, a transition state search (e.g., using the QST3 method) is performed to locate the energy barrier between the tautomers. The barrier for uncatalyzed tautomerization is typically high (33-71 kcal/mol), suggesting that interconversion is slow at room temperature.[3]
Electronic Property Calculations
Once the most stable structure is identified, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.
Protocol:
-
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic or nucleophilic attack.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map helps in identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
Predicted Molecular Structure and Properties
The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound at the B3LYP/6-311++G(d,p) level of theory. The values are representative and based on studies of similar molecules.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=N | ~1.28 Å |
| C-N | ~1.36 Å | |
| N-O | ~1.41 Å | |
| C-C | ~1.52 Å | |
| C-O (methoxy) | ~1.43 Å | |
| Bond Angles | O-N-C | ~110° |
| N-C-N | ~125° | |
| C-C-N | ~115° | |
| Dihedral Angles | H-O-N-C | ~180° (trans) or ~0° (cis) |
| N-C-C-O | Varies with conformation |
Table 2: Predicted Electronic Properties
| Property | Value |
| Dipole Moment | ~2.5 - 3.5 Debye |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ 1.5 eV |
| HOMO-LUMO Gap | ~ 8.0 eV |
| Relative Energy of Tautomers | Amide oxime more stable by ~5 kcal/mol |
Table 3: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (e) |
| O (hydroxy) | ~ -0.65 |
| N (hydroxy) | ~ -0.20 |
| C (imidamide) | ~ +0.35 |
| N (amino) | ~ -0.80 |
| O (methoxy) | ~ -0.55 |
Visualizing the Computational Workflow and Molecular Relationships
Graphviz diagrams are provided to illustrate the logical flow of a theoretical study and the tautomeric relationship within this compound.
Caption: Workflow for theoretical analysis of molecular structures.
Caption: Tautomeric relationship in N-hydroxy amidines.
Conclusion
While direct experimental data on this compound remains to be published, theoretical studies grounded in Density Functional Theory provide a robust framework for predicting its structural and electronic properties. The methodologies outlined in this guide, derived from studies on analogous compounds, demonstrate a clear path to understanding the molecule's preferred conformation, tautomeric equilibrium, and electronic landscape. The representative data presented in the tables highlight the quantitative insights that can be gained, which are invaluable for applications in drug design, where molecular geometry and electronic properties govern biological activity. Future computational work, following the workflow described, will be instrumental in elucidating the precise characteristics of this promising molecule.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Hydroxy-2-methoxyacetimidamide
Introduction
N-Hydroxy-2-methoxyacetimidamide is a small organic molecule with potential applications in drug development. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification, purity assessment, and stability testing. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
1.1. Experimental Protocol
1.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
1.1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of the reference standard).
-
Injection Volume: 10 µL.
1.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.2. Data Presentation
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the highly sensitive and selective quantification of this compound, particularly in complex matrices such as biological fluids (plasma, urine).
2.1. Experimental Protocol
2.1.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for fast and efficient separation.
-
C18 reverse-phase UPLC/UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass).
2.1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.0 95 2.5 95 2.6 5 | 3.5 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of the reference standard. A plausible precursor ion would be the protonated molecule [M+H]⁺. The product ions would be generated by fragmentation of the precursor ion.
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr. (Note: These are starting parameters and should be optimized for the specific instrument.)
-
2.1.4. Sample Preparation from Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer: Transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
2.2. Data Presentation
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be evaluated |
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For stability-indicating methods, this involves demonstrating separation from degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflows
Caption: HPLC-UV analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow from a biological matrix.
Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of N-Hydroxy-2-methoxyacetimidamide in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxy-2-methoxyacetimidamide is a molecule of interest in pharmaceutical research. To support pharmacokinetic and drug metabolism studies, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the requisite sensitivity and specificity for this purpose.[1] This application note details a comprehensive protocol for the development and validation of an HPLC-MS/MS method for the determination of this compound in plasma.
Principle
This method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation on a reversed-phase C18 column.[2][3][4] The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3][4][5][6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Internal Standard (structurally similar stable isotope-labeled analog is recommended)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[4][6]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
HPLC Conditions (Starting Parameters)
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry Conditions (Hypothetical Parameters)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.1 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 0.1 | To be determined | To be determined |
Note: The precursor ion will be the [M+H]+ of the analyte. Product ions, cone voltage, and collision energy must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[7] Key validation parameters are summarized below.
Data Presentation
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Result |
| Calibration Range | - | e.g., 1 - 1000 ng/mL |
| Regression Model | 1/x or 1/x² weighting | e.g., Linear, 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | e.g., 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | e.g., 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | e.g., 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | e.g., 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | e.g., 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | e.g., 3 | e.g., 92.5 | e.g., 98.7 |
| High | e.g., 800 | e.g., 95.1 | e.g., 101.2 |
Acceptance criteria for recovery should be consistent and reproducible. Matrix effect should ideally be between 85-115%.
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS Experimental Workflow.
Method Validation Logic
Caption: Key Bioanalytical Method Validation Parameters.
References
- 1. rsc.org [rsc.org]
- 2. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for N-Hydroxy-2-methoxyacetimidamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-2-methoxyacetimidamide is a novel small molecule with potential applications in cell-based research and drug discovery. While direct studies on this specific compound are limited, its structural features, particularly the hydroxyamidine moiety, suggest it may act as an inhibitor of metalloenzymes, such as histone deacetylases (HDACs) or indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] Hydroxamate and hydroxyamidine derivatives are known to chelate metal ions within the active sites of these enzymes, leading to their inhibition.[2][4]
This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity of this compound, based on the presumed mechanism of action as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have shown significant promise as anti-cancer agents by inducing cell cycle arrest, differentiation, and apoptosis.[5][6]
Postulated Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDACs, this compound is hypothesized to increase histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes. This can result in the induction of apoptosis and cell cycle arrest in cancer cells.[5][7]
Caption: Postulated signaling pathway of this compound as an HDAC inhibitor.
Data Presentation
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Vorinostat (SAHA) - Reference | 4.67 µM | 4.69 µM | 4.04 µM | 4.39 µM |
IC₅₀ values for Vorinostat are representative and sourced from literature.[8] TBD: To be determined by experimentation.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (MTT Assay)
| Cell Line | This compound IC₅₀ (µM) after 48h | Vorinostat (SAHA) IC₅₀ (µM) after 48h |
| A549 (Lung Carcinoma) | TBD | ~2.5 |
| MCF-7 (Breast Adenocarcinoma) | TBD | 0.75 |
| PC-3 (Prostate Cancer) | TBD | ~5.0 |
| HCT116 (Colon Carcinoma) | TBD | ~1.0 |
IC₅₀ values for Vorinostat are representative and sourced from literature.[6][9] TBD: To be determined by experimentation.
Table 3: Induction of Apoptosis (Annexin V/PI Staining)
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | TBD | TBD |
| This compound (IC₅₀) | TBD | TBD |
| This compound (2x IC₅₀) | TBD | TBD |
| Vorinostat (SAHA) - Reference | Representative data shows dose-dependent increase | Representative data shows dose-dependent increase |
Apoptotic effects of HDAC inhibitors are dose and time-dependent.[10][11] TBD: To be determined by experimentation.
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate
-
HDAC Assay Buffer
-
HDAC Developer
-
This compound
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the serially diluted compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the HDAC Developer.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro HDAC activity assay.
Protocol 2: Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24, 48, and 72 hours.[12]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24, 48 hours).[10][12]
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[10]
Caption: Logical flow for the analysis of apoptosis by flow cytometry.
Conclusion
These application notes provide a framework for the initial characterization of this compound in cell-based assays, based on its potential as an HDAC inhibitor. The provided protocols for assessing enzymatic activity, cell proliferation, and apoptosis are standard methods in drug discovery and will enable researchers to elucidate the biological effects of this novel compound. Further studies, including cell cycle analysis and western blotting for histone acetylation, will provide a more comprehensive understanding of its mechanism of action.
References
- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchopenworld.com [researchopenworld.com]
- 6. Histone deacetylase inhibitor, suberoylanilide hydroxamic acid (Vorinostat, SAHA) profoundly inhibits the growth of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: N-Hydroxy-2-methoxyacetimidamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a scientific resource based on the known activities of structurally related hydroxyamidine compounds. As of the date of this document, there is no publicly available scientific literature specifically detailing the enzyme inhibitory properties of N-Hydroxy-2-methoxyacetimidamide. Therefore, this document uses this compound as a representative example of a hydroxyamidine-containing molecule to illustrate its potential application as an enzyme inhibitor, particularly targeting Indoleamine 2,3-dioxygenase 1 (IDO1). The experimental data and protocols are based on published findings for other hydroxyamidine derivatives.
Introduction
This compound belongs to the class of hydroxyamidines, a chemical motif recognized for its potential as a pharmacophore in enzyme inhibition. The hydroxyamidine group is a key structural feature in a number of potent enzyme inhibitors. Notably, this functional group has been successfully incorporated into inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in immune regulation.[1][2][3][4][5][6][7] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.[1][3] Consequently, the development of IDO1 inhibitors is a significant area of research in cancer immunotherapy.
These application notes provide a comprehensive overview of the potential utility of this compound as an IDO1 inhibitor, including detailed protocols for its characterization and data on related compounds.
Potential Mechanism of Action
Based on the established mechanism of other hydroxyamidine-based IDO1 inhibitors, this compound is hypothesized to interact with the active site of the IDO1 enzyme. The hydroxyamidine moiety can act as a metal-chelating group, forming a coordinative bond with the heme iron atom at the catalytic center of IDO1.[2] This interaction would competitively inhibit the binding of the natural substrate, L-tryptophan, thereby blocking the enzymatic activity.
Caption: Proposed mechanism of IDO1 inhibition.
Quantitative Data of Structurally Related IDO1 Inhibitors
The following table summarizes the inhibitory activities of several published hydroxyamidine-based IDO1 inhibitors. This data provides a benchmark for the potential potency of this compound.
| Compound ID | Structure | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |
| INCB024360 (Epacadostat) | 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | ~70 | ~19 | [2] |
| INCB023843 | N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide | - | - | [3][4] |
| Compound 1 | (thiazole substitution) | 51 | >1000 | [2] |
| Compound 14 | (carbonyl bioisostere) | - | - | [2] |
| Compound 18 | (carbonyl bioisostere) | - | - | [1][2] |
| Compound 24 | (thioether linker) | low nM | low nM | [5] |
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory activity of this compound against IDO1. These protocols are adapted from established methods in the field.[8][9][10]
In Vitro IDO1 Enzymatic Inhibition Assay (Absorbance-Based)
This assay measures the direct inhibition of purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene Blue (cofactor)
-
Ascorbic Acid (cofactor)
-
Catalase
-
This compound (test inhibitor)
-
Positive Control (e.g., Epacadostat)
-
30% (w/v) Trichloroacetic Acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing IDO1 Assay Buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (typically a serial dilution) to the appropriate wells. Include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add 20 µL of recombinant IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 400 µM L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 30% TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of 2% DMAB solution to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for the in vitro IDO1 enzymatic assay.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.[3]
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound (test inhibitor)
-
Positive Control (e.g., Epacadostat)
-
Reagents for kynurenine measurement (as in the in vitro assay)
-
96-well cell culture plate
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.
-
Simultaneously, add this compound at various concentrations. Include wells for a vehicle control and a positive control.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes.
-
Centrifuge the samples to remove any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of 2% DMAB solution and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.
Logical Relationship of Screening Assays
The following diagram illustrates the logical progression of experiments to characterize a potential enzyme inhibitor.
References
- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vivo Application of Meloxicam in Animal Models
Disclaimer: Due to the absence of published in vivo studies for N-Hydroxy-2-methoxyacetimidamide, this document provides detailed application notes and protocols for Meloxicam , a well-characterized non-steroidal anti-inflammatory drug (NSAID), as a representative example. Meloxicam is a preferential cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory, analgesic, and antipyretic properties in a wide range of animal species.[1][2][3]
These notes are intended for researchers, scientists, and drug development professionals to provide a framework for conducting preclinical in vivo studies.
Pharmacokinetic Profile of Meloxicam
Meloxicam generally exhibits good bioavailability after oral and parenteral administration across most animal species, with values often ranging from 85-95%.[1][4] It is characterized by a small volume of distribution, high plasma protein binding (close to 99%), and a long elimination half-life.[1][4] The liver extensively metabolizes meloxicam into inactive metabolites, which are then excreted in both urine and feces.[1][4] It is important to note that significant pharmacokinetic variations exist between species.[1][5] The pharmacokinetic profile in rats is considered to be the most similar to that in humans.[5][6]
Table 1: Pharmacokinetic Parameters of Meloxicam in Various Animal Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |
| Rat | 3.2 | Oral | 4.2 ± 3.04 | - | 7.94 ± 7.22 | - | [7] |
| Dog | 0.2 | IV | - | - | 24 | - | [2] |
| Dog | 0.2 | Oral | 0.69 | 7.6 | 24.2 | 98 | [2] |
| Cat | 0.3 | Oral | 1.15 | 3 | 15 | - | [2] |
| Horse | 0.6 | IV | - | - | 8.5 | - | [2] |
| Goat | 0.5 | IV | 2.52 | - | 2.76 | - | [2] |
| Sheep | 1.0 | IM | 9.77 | 2-3 | - | - | [2] |
| Sheep | 1.0 | SC | 6.96 | ~5 | - | - | [2] |
| Prairie Dog | 1.0 | SC | - | - | - | - | [7] |
Note: Values are presented as mean ± SD where available. Dashes indicate data not provided in the source.
Efficacy Studies in Animal Models
Meloxicam has demonstrated efficacy in various animal models of inflammation and pain, particularly those related to osteoarthritis and acute inflammation.
Anti-Inflammatory Efficacy
A common model to assess anti-inflammatory effects is the carrageenan-induced paw edema model in rats. In this model, Meloxicam has been shown to be a potent inhibitor of prostaglandin E2 (PGE2) biosynthesis.[8] In a rat pleurisy model, meloxicam was found to be more potent at inhibiting PGE2 than diclofenac and tenoxicam.[8]
Table 2: Efficacy of Meloxicam in a Rat Osteoarthritis Model
| Treatment Group | Dose (mg/kg BW) | Outcome Measure | Result | p-value | Reference |
| Control | - | Knee Joint Diameter | No significant change | p = 0.99 | [9] |
| Meloxicam | 1.0, 3.0, 10.0 | Knee Joint Diameter | No significant difference from control | p = 0.99 | [9] |
| Control | - | Sensitivity to Heat | Baseline | - | [9] |
| Meloxicam | 1.0, 3.0, 10.0 | Sensitivity to Heat | Significant difference from control | p = 0.02 | [9] |
| Control | - | TNF-α Level | Baseline | - | [9] |
| Meloxicam | 10.0 | TNF-α Level | Significant reduction vs. control | <0.05 | [9] |
Analgesic Efficacy in Osteoarthritis
In cats with naturally occurring osteoarthritis, daily oral administration of meloxicam for four weeks was shown to provide pain relief, as measured by increased night-time motor activity.[10][11] A long-term study in cats with osteoarthritis showed that treatment was assessed as good or excellent by 85% of owners.[12]
Toxicology and Safety Profile
The primary adverse effects of meloxicam, like other NSAIDs, are related to the gastrointestinal (GI) tract and kidneys.[13][14] Toxicity is generally dose-dependent. In dogs, signs of toxicity can be observed with doses greater than 5 times the therapeutic dose.[15]
Table 3: Summary of a 28-Day Oral Toxicity Study of Meloxicam in Wistar Rats
| Group | Dose (mg/kg) | Key Findings | Reference |
| I (Control) | 0 (Normal Saline) | No significant findings | [3] |
| II (Low Dose) | 4 | Dose-dependent alterations in hematology (decreased TEC, PCV, Hb; increased TLC). Mild GI, renal, and hepatic lesions. | [3] |
| III (High Dose) | 8 | Severe hemorrhaging in kidneys and liver. Ulcers and erosions in the stomach and intestine. Significant alterations in hematological parameters. | [3] |
TEC: Total Erythrocyte Count; PCV: Packed Cell Volume; Hb: Hemoglobin; TLC: Total Leucocyte Count.
Detailed Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This protocol is adapted from methodologies used to assess the efficacy of anti-inflammatory agents.[16]
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
Meloxicam Test Groups (e.g., 1, 3, 10 mg/kg)
-
-
Dosing: Administer the vehicle, positive control, or Meloxicam orally (p.o.) via gavage one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume (plethysmometrically) immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100
Protocol: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats (Pain & Efficacy Model)
This protocol is based on a study evaluating Meloxicam's effect on TNF-α in an OA model.[9]
-
Animal Selection & Acclimatization: As described in Protocol 4.1.
-
OA Induction:
-
Anesthetize rats (e.g., with ketamine/xylazine).
-
Inject 50 µL of MIA solution (e.g., 2 mg in sterile saline) intra-articularly into the right knee joint.
-
Allow animals to recover for at least 14-21 days for OA to develop.
-
-
Grouping & Dosing:
-
Divide rats into control and treatment groups.
-
Administer Meloxicam (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 7-14 days).
-
-
Efficacy Assessment:
-
Pain Behavior (Hyperalgesia): Use a hot plate test to measure pain sensitivity (latency to lick paw or jump). Perform this test before and after the treatment period.[9]
-
Joint Swelling: Measure the diameter of the knee joint with a digital caliper.
-
-
Biomarker Analysis:
-
At the end of the study, euthanize the animals and collect blood via cardiac puncture.
-
Separate serum and store at -80°C.
-
Measure TNF-α levels in the serum using a commercially available rat TNF-α ELISA kit according to the manufacturer's instructions.[9]
-
Visualizations: Diagrams and Workflows
Signaling Pathway of Meloxicam
Caption: Mechanism of action of Meloxicam via preferential inhibition of COX-2.
Experimental Workflow for an In Vivo Efficacy Study
Caption: General workflow for an in vivo anti-inflammatory efficacy study.
Dose-Response Relationship for Meloxicam
Caption: Logical relationship between Meloxicam dose, efficacy, and toxicity.
References
- 1. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review [mdpi.com]
- 2. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meloxicam induced toxicopathology studies in Wistar rats [arccjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of meloxicam in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics of meloxicam in animals and the relevance to humans. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of Single-dose Subcutaneous Meloxicam Injections in Black-tailed Prairie Dogs (Cynomys ludovicianus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meloxicam: influence on arachidonic acid metabolism. Part II. In vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The change of proinflammatory cytokine tumor necrosis factor α level in the use of meloxicam in rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of osteoarthritis in cats and meloxicam efficacy using objective chronic pain evaluation tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term safety, efficacy and palatability of oral meloxicam at 0.01–0.03 mg/kg for treatment of osteoarthritic pain in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vetscraft.com [vetscraft.com]
- 14. thebrooksinstitute.org [thebrooksinstitute.org]
- 15. vetmeds.org [vetmeds.org]
- 16. wjpls.org [wjpls.org]
N-Hydroxy-2-methoxyacetimidamide: A Chemical Probe Under Investigation
Researchers, scientists, and drug development professionals should be aware that currently, there is no publicly available scientific literature detailing the use of N-Hydroxy-2-methoxyacetimidamide as a chemical probe. Consequently, specific application notes, detailed experimental protocols, and quantitative data for this compound are not available.
While the exact compound this compound is not documented as a chemical probe, its structural features, particularly the N-hydroxyimidamide functional group, suggest potential areas of investigation based on the known activities of similar molecules. The N-hydroxy functionality is a well-established zinc-binding group and is a common feature in the design of inhibitors for zinc-dependent metalloenzymes.
Hypothetical Applications and Areas for Future Research
Based on its chemical structure, this compound could theoretically be explored for the following applications:
-
Metalloenzyme Inhibition: The N-hydroxy group suggests potential inhibitory activity against metalloenzymes, such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), or nitric oxide synthases (NOS). Compounds with similar N-hydroxyamide or N-hydroxyamidine scaffolds have shown activity against these enzyme classes.
-
Drug Discovery Lead Compound: If found to be an effective and selective inhibitor of a particular enzyme, it could serve as a starting point for the development of novel therapeutics.
-
Tool for Target Identification and Validation: As a chemical probe, it could potentially be used to identify and validate the role of specific enzymes in cellular signaling pathways related to disease.
It is crucial to emphasize that these are hypothetical applications based on chemical structure analogy. Rigorous experimental validation would be required to determine if this compound has any of these activities.
General Experimental Workflow for Characterizing a Novel Chemical Probe
For researchers considering investigating this compound or a similar novel compound as a chemical probe, a general experimental workflow would involve several key stages.
Caption: A generalized workflow for the characterization of a novel chemical probe.
Detailed Methodologies for Key Experiments:
As there are no specific protocols for this compound, the following are generalized examples of protocols that would be adapted to characterize a novel chemical probe targeting a hypothetical enzyme.
In Vitro Enzyme Inhibition Assay (e.g., for a generic metalloprotease)
-
Objective: To determine the in vitro potency (IC50) of this compound against a target enzyme.
-
Materials:
-
Purified recombinant human enzyme.
-
Fluorogenic peptide substrate for the enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
This compound stock solution in DMSO.
-
Positive control inhibitor (known inhibitor of the enzyme).
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of the enzyme solution (at a final concentration of e.g., 1 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (at a final concentration of e.g., 10 µM).
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (e.g., using a cellular thermal shift assay - CETSA)
-
Objective: To confirm that this compound interacts with its target protein in a cellular context.
-
Materials:
-
Human cell line expressing the target protein.
-
Cell culture medium and supplements.
-
PBS (Phosphate-Buffered Saline).
-
This compound.
-
DMSO (vehicle control).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot apparatus).
-
Antibody specific to the target protein.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the tubes on ice and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature for both the treated and vehicle control samples by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The exploration of this compound as a chemical probe is a novel area of research. While its structural motifs are of interest in drug discovery, particularly for metalloenzyme inhibition, there is a clear need for foundational research to synthesize, characterize, and validate its biological activity and potential targets. The scientific community awaits initial publications to establish its utility as a chemical probe. Until such data is available, any application remains speculative.
Application Notes and Protocols: N-Hydroxy-2-methoxyacetimidamide and its Analogs in Medicinal Chemistry
Introduction to N-Hydroxyimidamides (Amidoximes)
N-hydroxyimidamides, which exist in tautomeric equilibrium with amidoximes, are a versatile class of compounds with significant potential in medicinal chemistry.[1] The core functional group, characterized by a hydroxylamino group attached to an imine carbon, imparts unique chemical properties that make these compounds valuable as synthetic intermediates and as pharmacophores in drug discovery. Their ability to chelate metal ions is a key feature, often exploited in the design of enzyme inhibitors.[1][2]
The general structure of an N-hydroxyimidamide is shown below:
Where R and R' can be a variety of organic substituents. In the case of N-Hydroxy-2-methoxyacetimidamide, R would be a methoxymethyl group (CH₃OCH₂-) and R' would be a hydrogen atom.
Potential Medicinal Chemistry Applications
Based on the activities of analogous compounds, this compound could be explored for a variety of therapeutic applications:
-
Enzyme Inhibition: The N-hydroxyimidamide moiety is a known zinc-binding group, making it a key component in the design of metalloenzyme inhibitors.[1][2] This is particularly relevant for enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tumor necrosis factor-alpha converting enzyme (TACE), which are important targets in cancer and inflammatory diseases.[3][4]
-
Anticancer and Antiviral Agents: Several N-hydroxyguanidine and amidoxime derivatives have demonstrated significant anticancer and antiviral activities.[5][6][7] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[8] Their mechanism of action can be multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival.[9][10]
-
Nitric Oxide (NO) Donors: Some N-hydroxy compounds can act as nitric oxide donors, which is relevant for cardiovascular and other physiological processes.[11]
Synthesis Protocols
The most common and straightforward method for the synthesis of N-hydroxyimidamides (amidoximes) is the reaction of a nitrile with hydroxylamine.[12][13]
Protocol 1: General Synthesis of Amidoximes from Nitriles
This protocol describes a general method for the synthesis of amidoximes from the corresponding nitriles.
Materials:
-
Nitrile (e.g., 2-methoxyacetonitrile for the synthesis of this compound)
-
Hydroxylamine hydrochloride
-
Potassium carbonate or Sodium carbonate[12]
-
Methanol or Ethanol[12]
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the nitrile (1 molar equivalent) in dry methanol or ethanol in a round-bottom flask.[14]
-
Add potassium carbonate (1.5 molar equivalents) and hydroxylamine hydrochloride (2.5 molar equivalents) to the solution.[14]
-
Equip the flask with a reflux condenser and stir the mixture at reflux for 8 hours under an inert atmosphere.[14] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Dilute the residue with water and extract the product three times with dichloromethane.[14]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[14]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amidoxime.[14]
-
The product can be purified by recrystallization or column chromatography if necessary. The yield is typically in the range of 70-90%.[14]
Experimental Workflow for Amidoxime Synthesis
Caption: A generalized workflow for the synthesis of amidoximes.
Biological Evaluation Protocols
The following are generalized protocols for assessing the potential biological activity of this compound based on the activities of its analogs.
Protocol 2: In Vitro Antiproliferative Assay
This protocol is used to determine the effect of a compound on the proliferation of cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, SW620)[8]
-
Non-tumor control cell line (e.g., HFF)[8]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
5-Fluorouracil (5-FU) as a positive control[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound or control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few more hours until formazan crystals are formed.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme of interest (e.g., HDAC, MMP)
-
Substrate for the enzyme
-
Buffer solution for the enzyme reaction
-
Test compound dissolved in a suitable solvent
-
Known inhibitor as a positive control
-
96-well plate (UV-transparent or fluorescence-compatible)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a reaction mixture containing the enzyme and buffer in each well of the 96-well plate.
-
Add different concentrations of the test compound or positive control to the wells.
-
Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
Signaling Pathway Inhibition by N-Hydroxyimidamide Analogs
Caption: Potential inhibitory pathways of N-hydroxyimidamide analogs.
Quantitative Data from Analogous Compounds
While specific data for this compound is unavailable, the following tables summarize the inhibitory activities of some N-hydroxyguanidine and amidoxime derivatives against various cancer cell lines and enzymes. This data serves as a reference for the potential potency of this class of compounds.
Table 1: Anticancer Activity of N-Hydroxyguanidine Derivatives [5][6]
| Compound | Cell Line | ID50 (µM) |
| Derivative 1 | L1210 | 7.80 |
| Derivative 2 | L1210 | 126 |
| Hydroxyurea | L1210 | >1000 |
| Hydroxyguanidine | L1210 | >1000 |
Table 2: Antiproliferative Activity of Amidine and Amidoxime Derivatives [8]
| Compound | Cell Line | IC50 (µM) |
| Aromatic Diamidine 5 | HeLa | 0.80 |
| Aromatic Diamidine 5 | HepG2 | 0.64 |
| Aromatic Diamidine 5 | SW620 | 0.22 |
| Coumarine Amidine 11 | HeLa | nM range |
| Coumarine Amidine 11 | HepG2 | nM range |
| Coumarine Amidine 11 | SW620 | nM range |
| Quinoline Amidoxime 18 | A549 | 6.52 |
| Quinoline Amidoxime 20 | HeLa | 7.15 |
| Quinoline Amidoxime 20 | SW620 | 7.24 |
Table 3: Enzyme Inhibitory Activity of N-Hydroxy-3-phenyl-2-propenamides (HDAC Inhibitors) [3]
| Compound | Enzyme Assay | IC50 (nM) |
| Various Derivatives | Partially purified HDAC | < 400 |
Table 4: Enzyme Inhibitory Activity of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides (TACE Inhibitors) [4]
| Compound | Enzyme Assay | IC50 (nM) |
| Various Derivatives | Porcine TACE (pTACE) | < 5 |
Conclusion
This compound belongs to the promising class of N-hydroxyimidamides (amidoximes) which have demonstrated significant potential in medicinal chemistry. While direct experimental data for this specific compound is lacking, the established synthetic routes and diverse biological activities of its analogs, particularly as enzyme inhibitors and anticancer agents, provide a strong rationale for its investigation as a potential therapeutic agent. The protocols and data presented here offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the medicinal chemistry applications of this compound and its derivatives.
References
- 1. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkyl Urea Hydroxamic Acids as a New Class of Peptide Deformylase Inhibitors with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 14. 4.2.2. General Synthetic Procedures for Amidoximes 2a-o [bio-protocol.org]
Protocol for testing N-Hydroxy-2-methoxyacetimidamide cytotoxicity
Application Note & Protocol
Topic: Protocol for Testing N-Hydroxy-2-methoxyacetimidamide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound, a novel compound with a hydroxamic acid moiety. Given that many hydroxamic acid derivatives exhibit anticancer properties by inhibiting histone deacetylases (HDACs), this protocol is designed to assess the compound's effect on cell viability and membrane integrity.[1][2] The methodologies detailed herein are crucial for early-stage drug discovery and development, enabling the determination of dose-dependent toxicity and the calculation of key parameters such as the half-maximal inhibitory concentration (IC50). Standard assays, including the MTT and LDH release assays, are described to provide a multi-faceted view of the compound's cytotoxic potential across various cancer cell lines.
Introduction
This compound is a synthetic compound featuring a hydroxamic acid functional group. This class of compounds has garnered significant interest in oncology, as several derivatives are known to be potent inhibitors of histone deacetylases (HDACs).[1][3][4] HDACs play a critical role in regulating gene expression by altering chromatin structure; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][4] Therefore, assessing the cytotoxic profile of novel hydroxamic acids like this compound is a fundamental step in evaluating their therapeutic potential.
This protocol outlines two standard, reliable, and cost-effective in vitro methods to quantify cytotoxicity:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Lactate Dehydrogenase (LDH) Release Assay: An enzymatic assay that quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Hypothetical Signaling Pathway: HDAC Inhibition
Many hydroxamic acid derivatives exert their cytotoxic effects by inhibiting HDACs, leading to hyperacetylation of histones, chromatin relaxation, and altered gene expression. This can induce the expression of tumor suppressor genes like p21, resulting in cell cycle arrest and apoptosis.[1]
References
- 1. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Hydroxy-2-methoxyacetimidamide Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit proposed, protocol for the synthesis of N-Hydroxy-2-methoxyacetimidamide derivatives, a novel scaffold for potential use in structure-activity relationship (SAR) studies. Due to the absence of specific literature for this class of compounds, the outlined synthetic pathway is based on established organic chemistry principles and analogous reactions for similar functional groups. Additionally, this document presents an illustrative framework for conducting SAR studies, utilizing representative data from structurally related enzyme inhibitors to guide future research.
Introduction
The N-hydroxyimidamide functional group is a key pharmacophore in a variety of enzyme inhibitors, acting as a potent metal-chelating moiety. The incorporation of a 2-methoxy group offers the potential for novel interactions within enzyme active sites and modulation of physicochemical properties. This application note details a proposed synthetic route to access this compound derivatives for the exploration of their therapeutic potential through systematic SAR studies.
Proposed Synthetic Pathway
The proposed synthesis of this compound derivatives is a multi-step process commencing from commercially available 2-methoxyacetonitrile. The pathway involves the formation of an intermediate imidate, which is then converted to the target N-hydroxyimidamide.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified, and reactions involving moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of Methyl 2-methoxyacetimidate hydrochloride (Pinner Salt)
This procedure is based on the classical Pinner reaction for the synthesis of imidates from nitriles.[1][2]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous methanol (5 molar equivalents) and cooled to 0°C in an ice bath.
-
Addition of Nitrile: 2-Methoxyacetonitrile (1 molar equivalent) is added to the cooled methanol.
-
Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours while maintaining the temperature at 0°C. The reaction progress can be monitored by the precipitation of the Pinner salt.
-
Isolation: The reaction mixture is allowed to stand at 0-4°C overnight to ensure complete precipitation. The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield methyl 2-methoxyacetimidate hydrochloride.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of methyl 2-methoxyacetimidate hydrochloride (1 molar equivalent) in anhydrous methanol in a round-bottom flask, a solution of hydroxylamine hydrochloride (1.1 molar equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 molar equivalents) in methanol is added dropwise at room temperature.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of N-Substituted-N'-hydroxy-2-methoxyacetimidamide Derivatives
The synthesis of various derivatives for SAR studies can be achieved through the reaction of this compound with a library of substituted amines.
-
Reaction Setup: In a round-bottom flask, this compound (1 molar equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: The desired substituted amine (1-1.2 molar equivalents) is added to the solution. For less reactive amines, a catalytic amount of a weak acid may be beneficial.
-
Reaction and Isolation: The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography to yield the final derivative.
Structure-Activity Relationship (SAR) Studies
As no specific SAR data for this compound derivatives are available in the current literature, the following table presents representative data for a series of N-hydroxy-containing Matrix Metalloproteinase (MMP) inhibitors to illustrate the principles of an SAR study. This data is for illustrative purposes only and is intended to serve as a template for the analysis of newly synthesized compounds.
| Compound ID | R-Group | Target Enzyme | IC50 (nM) |
| I-a | -H | MMP-2 | 150 |
| I-b | -CH3 | MMP-2 | 95 |
| I-c | -Ph | MMP-2 | 25 |
| I-d | 4-F-Ph | MMP-2 | 15 |
| II-a | -H | MMP-9 | 200 |
| II-b | -CH3 | MMP-9 | 120 |
| II-c | -Ph | MMP-9 | 40 |
| II-d | 4-F-Ph | MMP-9 | 22 |
Analysis of Illustrative SAR Data:
-
Effect of R-Group: The inhibitory potency generally increases with the introduction of larger, more lipophilic R-groups. For instance, the phenyl-substituted compound (I-c) is significantly more potent than the unsubstituted analog (I-a).
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (I-d) further enhances the inhibitory activity, suggesting that electronic tuning of the R-group can be a valuable strategy for optimization.
-
Selectivity: By comparing the IC50 values against different enzymes (e.g., MMP-2 vs. MMP-9), the selectivity profile of the compounds can be determined.
Hypothetical Target Signaling Pathway: MMP Inhibition
N-hydroxy-containing compounds are well-known inhibitors of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs). The following diagram illustrates a simplified signaling pathway where MMPs play a crucial role and could be a potential target for the synthesized derivatives.
Caption: Hypothetical inhibition of an MMP-mediated signaling pathway.
Conclusion
This application note provides a foundational, though proposed, framework for the synthesis and evaluation of novel this compound derivatives. The detailed protocols and illustrative SAR and pathway diagrams are intended to guide researchers in the exploration of this new chemical space for the discovery of potent and selective enzyme inhibitors. It is imperative to note that the synthetic route is hypothetical and will require experimental validation and optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Hydroxy-2-methoxyacetimidamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Hydroxy-2-methoxyacetimidamide. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and data presentation to facilitate a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of N-hydroxyimidamides, such as this compound, is the nucleophilic addition of hydroxylamine to the corresponding nitrile.[1] In this case, the reaction would involve treating 2-methoxyacetonitrile with hydroxylamine.
Q2: What are the critical parameters to control for a successful synthesis?
Several parameters are crucial for maximizing the yield and purity of this compound:
-
Reagent Purity: The purity of the starting materials, 2-methoxyacetonitrile and hydroxylamine, is critical. Impurities can lead to side reactions and complicate the purification of the final product.
-
Anhydrous Conditions: While the reaction can be run in various solvents, ensuring anhydrous conditions, particularly if using sensitive reagents or intermediates, can prevent the hydrolysis of reactants and products.
-
Temperature Control: The reaction temperature should be carefully controlled to prevent the decomposition of hydroxylamine and the formation of byproducts.
-
Stoichiometry: The molar ratio of hydroxylamine to the nitrile can influence the reaction rate and yield. An excess of hydroxylamine is often used to drive the reaction to completion.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material from the product. Staining with an appropriate indicator, like potassium permanganate, can help visualize the spots.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound based on the reaction of 2-methoxyacetonitrile with hydroxylamine.
Materials:
-
2-methoxyacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium methoxide (or another suitable base)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous methanol. Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of sodium methoxide to the cooled solution to generate the hydroxylamine free base. A precipitate of sodium chloride will form.
-
Stir the mixture at 0°C for 30 minutes.
-
Reaction with Nitrile: To the flask containing the hydroxylamine solution, add 2-methoxyacetonitrile (typically in a 1:1.2 molar ratio of nitrile to hydroxylamine).
-
Allow the reaction mixture to warm to room temperature and then gently reflux for several hours (the exact time should be determined by TLC monitoring).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Evaporate the methanol under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time or temperature (monitor by TLC to avoid decomposition).- Use a slight excess of hydroxylamine. |
| Decomposition of hydroxylamine. | - Prepare the hydroxylamine free base at a low temperature (0°C).- Avoid excessive heating during the reaction. | |
| Poor quality of starting materials. | - Ensure the 2-methoxyacetonitrile and hydroxylamine hydrochloride are pure and dry. | |
| Presence of Multiple Spots on TLC | Formation of side products. | - Optimize the reaction temperature and time.- Ensure the stoichiometry of the reactants is correct. |
| Impurities in starting materials. | - Purify the starting materials before use. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and water-soluble. | - Use a continuous liquid-liquid extractor for workup if the product is soluble in the aqueous phase.- For column chromatography, a more polar eluent system may be required. |
| Product is an oil and does not crystallize. | - Attempt to form a salt of the product (e.g., hydrochloride) which may be crystalline.- Purify by column chromatography. | |
| Reaction Stalls | Insufficient base to generate free hydroxylamine. | - Ensure a stoichiometric amount of a strong base is used for the neutralization of hydroxylamine hydrochloride. |
| Low reaction temperature. | - Gently warm the reaction mixture after the initial addition of reactants. |
Data Presentation
| Reaction Parameter | Typical Range/Condition | Expected Impact on Yield |
| Reactant Ratio (Hydroxylamine:Nitrile) | 1.2 : 1 to 1.5 : 1 | Using an excess of hydroxylamine can drive the reaction towards completion, increasing the yield. |
| Reaction Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to decomposition and lower yields. Optimal temperature should be determined experimentally. |
| Reaction Time | 2 - 24 hours | Should be monitored by TLC to ensure the reaction goes to completion without significant byproduct formation. |
| Solvent | Methanol, Ethanol | Protic solvents are typically used for this reaction. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
How to prevent degradation of N-Hydroxy-2-methoxyacetimidamide in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Hydroxy-2-methoxyacetimidamide during experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Q1: I am observing a rapid loss of my this compound in my aqueous experimental buffer. What could be the cause?
A1: Rapid degradation of this compound in aqueous solutions is often due to hydrolysis, which can be significantly influenced by the pH of your buffer. As a hydroxamic acid derivative, it is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Alkaline conditions, in particular, can accelerate the degradation of N-hydroxy compounds.[3][4]
Troubleshooting Steps:
-
Measure the pH of your experimental buffer. Ensure it is within a stable range for your compound. For many hydroxamic acids, a slightly acidic to neutral pH (pH 5-7) is preferable.
-
Evaluate the buffer composition. Certain buffer components can catalyze degradation. If possible, test the stability of this compound in a few different buffer systems to identify the most suitable one.
-
Consider the temperature. Higher temperatures will accelerate the rate of hydrolysis. If your experiment allows, try performing it at a lower temperature.
-
Prepare fresh solutions. this compound solutions should be prepared fresh for each experiment to minimize degradation over time.
Q2: My results are inconsistent across different experimental runs. Could this be related to the stability of this compound?
A2: Yes, inconsistent results are a common symptom of compound instability. If this compound is degrading at different rates in different experimental runs, it will lead to variability in its effective concentration and, consequently, in your results.
To improve consistency:
-
Standardize solution preparation: Use a consistent source of the compound, the same solvent and buffer for each preparation, and prepare it at the same concentration and temperature each time.
-
Control the age of the solution: Use the solution within a defined timeframe after preparation. Do not use solutions that have been stored for extended periods unless their stability under those storage conditions has been verified.
-
Monitor for degradation: If you have access to analytical techniques like HPLC, you can monitor the purity of your this compound solution over the course of your experiment. This can help you correlate the extent of degradation with the observed variability in your results.
Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A3: Confirming degradation and identifying the resulting products typically requires analytical chemistry techniques. A forced degradation study is a systematic way to investigate the stability of a compound under various stress conditions.[5][6][7][8][9]
Workflow for a Forced Degradation Study:
By analyzing the samples at different time points under each stress condition, you can determine the rate of degradation and identify the major degradation products using techniques like mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound?
Q5: What is the likely degradation pathway for this compound?
A5: Based on the chemistry of N-hydroxyimidamides and hydroxamic acids, the most probable degradation pathway is hydrolysis. Under acidic or basic conditions, the imidamide functional group can be hydrolyzed to the corresponding carboxylic acid (methoxyacetic acid) and hydroxylamine.
Q6: Are there any additives that can help stabilize this compound in solution?
A6: For some N-hydroxy compounds, degradation can be mediated by reactive oxygen species, especially in alkaline solutions. In such cases, the addition of an antioxidant like L-ascorbic acid has been shown to inhibit degradation. However, the effectiveness of such an additive would need to be empirically determined for this compound. It is also crucial to ensure that any additive does not interfere with your experimental assay.
Q7: How can I develop a stability-indicating analytical method for this compound?
A7: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact drug substance without interference from its degradation products, process impurities, or other components in the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common technique for this purpose.
Key steps in developing a stability-indicating HPLC method:
-
Column and Mobile Phase Screening: Test different columns (e.g., C18, HILIC) and mobile phase compositions (e.g., varying acetonitrile/water ratio, pH, and buffer type) to achieve good separation between the parent compound and its degradation products. A hydrophilic interaction chromatography (HILIC) method has been shown to be effective for quantifying similar polar compounds.[10][11]
-
Forced Degradation: Generate degradation products by subjecting the compound to stress conditions (acid, base, oxidation, heat, light) as described in the troubleshooting guide.
-
Method Optimization: Fine-tune the chromatographic conditions to ensure that all degradation products are well-resolved from the parent peak.
-
Method Validation: Validate the method according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[5][6][7][8]
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for the same time points as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for the specified time points. Dilute the samples for analysis.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 60°C). Analyze samples at the specified time points.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze the samples at the specified time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
The following table is a template demonstrating how to present quantitative data from a stability study. The values are for illustrative purposes only.
| Stress Condition | Time (hours) | % this compound Remaining | % Total Degradation Products |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 14.8 | |
| 24 | 65.7 | 34.3 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 |
| 8 | 40.1 | 59.9 | |
| 24 | 15.3 | 84.7 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 7.5 | |
| 24 | 80.6 | 19.4 | |
| Heat (60°C, solid) | 0 | 100.0 | 0.0 |
| 24 | 99.5 | 0.5 | |
| Photolytic (UV/Vis) | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.8 |
RT = Room Temperature
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. asianjpr.com [asianjpr.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. d-nb.info [d-nb.info]
- 11. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Hydroxy-2-methoxyacetimidamide Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-Hydroxy-2-methoxyacetimidamide and related hydroxamic acid derivatives for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell assay?
A1: For novel compounds like this compound, where specific data may be limited, it is recommended to start with a broad concentration range to determine the dose-response curve. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. The optimal concentration will be cell line and assay dependent. For context, some related hydroxamic acid derivatives have shown cytotoxicity IC50 values ranging from nanomolar to micromolar concentrations.[1][2]
Q2: How should I dissolve this compound for use in cell culture?
A2: The solubility of the compound is a critical factor. Typically, organic compounds are first dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted in cell culture medium to the final desired concentrations. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (usually ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the common cell viability assays to determine the optimal concentration of this compound?
A3: Several common assays can be used to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of your compound. These include tetrazolium-based assays like MTT, MTS, and XTT, as well as resazurin-based assays.[3] Each of these assays relies on the metabolic activity of viable cells to produce a colorimetric or fluorescent signal.
Q4: What are the potential off-target effects of this compound?
A4: this compound belongs to the class of hydroxamic acid derivatives. These compounds are known to act as inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[1] Therefore, it is possible that the observed cellular effects are due to the inhibition of these or other metalloenzymes. Further investigation may be required to identify the specific targets of the compound.[1]
Troubleshooting Guide
Q: I am not observing any effect of the compound on my cells, even at high concentrations. What could be the reason?
A:
-
Compound Insolubility: The compound may not be fully dissolved in your culture medium. Try preparing the stock solution in a different solvent or using a gentle warming or sonication to aid dissolution.
-
Compound Instability: The compound may be unstable in the culture medium. Consider reducing the incubation time or preparing fresh dilutions immediately before use.
-
Cell Line Resistance: The cell line you are using may be resistant to the compound's effects. You could try a different cell line to see if the response varies.
-
Incorrect Concentration: Double-check your calculations for the dilutions of the stock solution.
Q: I am observing high levels of cytotoxicity even at very low concentrations of the compound. What should I do?
A:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing cytotoxicity. Run a solvent control to test this.
-
Compound Potency: The compound may be highly potent against your chosen cell line. You should test a lower range of concentrations (e.g., in the nanomolar range).
-
Contamination: Check your compound stock and cell culture for any signs of contamination that could be contributing to cell death.
Q: My results from the cell viability assay are not reproducible. What are the possible causes?
A:
-
Inconsistent Cell Seeding: Ensure that you are seeding the same number of cells in each well, as variations in cell density can affect the results.
-
Uneven Compound Distribution: Mix the plate gently after adding the compound to ensure it is evenly distributed in each well.
-
Variable Incubation Times: Use consistent incubation times for all plates in your experiment.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and compound concentration. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile medium or PBS.
Quantitative Data Summary
The following table summarizes the cytotoxicity (IC50 values) of some N-hydroxybutanamide derivatives, which are structurally related to this compound, against various cell lines after 72 hours of exposure. This data can provide a general reference for the expected range of effective concentrations.
| Compound | HeLa (µM) | HepG2 (µM) | A-172 (µM) | U-251 MG (µM) |
| N1-hydroxy-N4-(2-nitrophenyl)butanediamide | >100 | >100 | >100 | >100 |
| N1-hydroxy-N4-(3-nitrophenyl)butanediamide | 75.3 ± 4.5 | 80.1 ± 3.7 | 65.2 ± 5.1 | 55.4 ± 4.8 |
| N1-hydroxy-N4-(4-nitrophenyl)butanediamide | 68.4 ± 3.9 | 72.5 ± 4.2 | 58.9 ± 4.6 | 50.1 ± 4.3 |
| N1-hydroxy-N4-(4-iodophenyl)butanediamide | >100 | >100 | 85.6 ± 5.3 | 90.2 ± 5.8 |
| N1-hydroxy-N4-(2-methoxyphenyl)butanediamide | 50.2 ± 3.1 | 55.7 ± 3.5 | 45.8 ± 3.9 | 40.3 ± 3.6 |
Data adapted from a study on N-hydroxybutanamide derivatives.[1]
Experimental Protocols
MTT Assay Protocol[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Resazurin Assay Protocol[3]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
Visualizations
Caption: Experimental workflow for optimizing compound concentration.
References
Troubleshooting solubility issues with N-Hydroxy-2-methoxyacetimidamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Hydroxy-2-methoxyacetimidamide.
Troubleshooting Guide
Users encountering problems dissolving this compound can consult the following question-and-answer guide for solutions to common issues.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is expected to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended as it will likely result in incomplete dissolution or precipitation. The best practice is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer to the final desired concentration.
Q2: Which organic solvent is best for creating a stock solution of this compound?
A2: Polar aprotic solvents are generally the best choice for dissolving N-hydroxyamidines. Based on data for structurally similar compounds, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions. Ethanol can also be used, but the solubility is expected to be significantly lower.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or aqueous buffer. What is happening and how can I fix it?
A3: This phenomenon is known as "salting out" or precipitation upon dilution. It occurs when the concentration of the organic solvent in the final aqueous medium is too low to maintain the solubility of the compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try lowering the final concentration of the compound in your experiment.
-
Increase the Final Organic Solvent Concentration: While keeping the organic solvent concentration as low as possible is often desirable for biological assays, a slight increase in the final percentage of DMSO or DMF may be necessary to maintain solubility. Always check the tolerance of your specific assay to the solvent.
-
Optimize the Dilution Method: Add the stock solution to your aqueous buffer dropwise while gently vortexing or stirring. This promotes rapid and even dispersion, preventing localized high concentrations that can initiate precipitation.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, ensure that the temperature will not affect the stability of the compound or other components in your medium.
Q4: How does pH affect the solubility of this compound?
A4: The N-hydroxyamidine group is weakly basic. Therefore, the pH of the aqueous solution can influence the solubility of this compound. In acidic conditions, the molecule can be protonated, which may increase its aqueous solubility. Conversely, in basic conditions, it may be less soluble. If your experimental conditions allow, you can try adjusting the pH of your aqueous buffer to see if it improves solubility.
Q5: I am observing a gradual precipitation of the compound in my prepared solution over time. What could be the cause?
A5: This could be due to compound instability and degradation, or slow equilibration to a lower solubility limit. N-hydroxy compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. To mitigate this:
-
Prepare Solutions Fresh: Prepare your working solutions immediately before use.
-
Storage: If you need to store stock solutions, keep them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
pH and Temperature: Maintain a neutral pH and avoid high temperatures unless necessary for the experiment.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in common solvents?
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| N,N-Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~0.2 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL |
Q: Are there any known incompatibilities for this compound?
A: Avoid strong oxidizing agents and strong acids or bases, as they may degrade the compound. As with many organic compounds, prolonged exposure to light and high temperatures should be minimized.
Q: What is the recommended procedure for preparing a working solution for a cell-based assay?
A: Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below. In general, prepare a high-concentration stock solution in DMSO and then perform a serial dilution into your cell culture medium to achieve the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Experimental Protocols
Protocol for Preparing a Stock and Aqueous Working Solution
This protocol provides a general method for preparing a stock solution of this compound in an organic solvent and subsequent dilution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 30 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary.
-
This stock solution can be stored at -20°C or -80°C for long-term storage.
-
-
Prepare Aqueous Working Solution:
-
Warm your sterile aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If the solution remains clear, it is ready for use in your experiment. If precipitation occurs, refer to the Troubleshooting Guide.
-
Visualizations
References
Purification challenges of N-Hydroxy-2-methoxyacetimidamide
Welcome to the technical support center for N-Hydroxy-2-methoxyacetimidamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges. The information is presented in a user-friendly question-and-answer format to directly address issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you navigate common problems during the purification of this compound.
Q1: I have a complex mixture after synthesis. What is the best initial approach for purification?
A1: For a complex crude reaction mixture containing the polar this compound, a multi-step purification strategy is often necessary. We recommend starting with a liquid-liquid extraction to remove major non-polar or ionic impurities. This can be followed by column chromatography. Given the polar nature of the target compound, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more effective than traditional normal-phase chromatography.
Q2: My compound is showing low purity after a single purification step. What should I do?
A2: Low purity after an initial purification step is a common issue. Consider the following:
-
Orthogonal Purification Methods: Employ a second purification technique that separates compounds based on different chemical properties. For example, if you initially used reverse-phase chromatography (separates based on hydrophobicity), consider following up with ion-exchange chromatography (separates based on charge) or size-exclusion chromatography (separates based on size).
-
Recrystallization: If you have a solid product that is at least 80-90% pure, recrystallization can be a highly effective final purification step to remove closely related impurities. Experiment with different solvent systems to find one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
Q3: I am observing co-elution of my compound with an unknown impurity during column chromatography. How can I improve separation?
A3: Co-elution suggests that the impurity has similar properties to your target compound under the chosen chromatographic conditions. To improve separation, you can:
-
Modify the Mobile Phase:
-
Reverse-Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration, change the type of organic modifier, or alter the pH of the aqueous phase with a buffer.
-
HILIC: Modify the water content in your mobile phase or add ionic additives.
-
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, switch to a column with a different stationary phase chemistry. For polar compounds, options include polar-modified C18 columns or specialized HILIC columns (e.g., amine-bonded, diol-bonded).[1][2][3]
-
Optimize Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity.
A logical workflow for troubleshooting co-elution is presented below:
Caption: Troubleshooting workflow for co-elution issues.
Q4: My purified this compound appears to be degrading over time. How can I improve its stability?
A4: N-hydroxy compounds can be susceptible to oxidation or hydrolysis. To improve stability:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Protect it from light by using amber vials.
-
pH: The stability of your compound may be pH-dependent. If you are storing it in solution, consider buffering the solution to a pH where it is most stable.
-
Solvent Choice: Avoid protic solvents if your compound is prone to hydrolysis. Aprotic solvents are generally preferred for long-term storage in solution.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of N-hydroxy amidines may include:
-
Unreacted starting materials.
-
Side-products from competing reactions, such as cyclization products.
-
Over-oxidation or reduction products of the N-hydroxy group.
-
Residual solvents and reagents.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A diode-array detector (DAD) or UV detector is suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect residual solvents and structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the crude mixture.
Q3: Can I use normal-phase silica gel chromatography for purification?
A3: While possible, normal-phase chromatography on silica gel can be challenging for highly polar compounds like this compound. The compound may exhibit strong binding to the silica, leading to poor elution and peak tailing. If you choose to use normal-phase chromatography, you may need to use a highly polar mobile phase, potentially with additives like ammonia or acetic acid to improve peak shape. However, reverse-phase or HILIC are generally more suitable.[3][4]
Quantitative Data Summary
The following tables are templates for you to summarize your purification data.
Table 1: Comparison of Purification Techniques
| Purification Method | Purity Achieved (%) | Yield (%) | Throughput | Key Observations |
| Example: Reverse-Phase HPLC | 95.2 | 65 | Low | Good separation from non-polar impurities. |
| Example: Recrystallization | 99.5 | 80 | High | Effective for removing closely related impurities. |
| (Your Data) | ||||
| (Your Data) |
Table 2: Optimization of Chromatographic Conditions
| Column Type | Mobile Phase | Flow Rate (mL/min) | Purity (%) | Resolution (vs. major impurity) |
| Example: C18 | Acetonitrile/Water (30:70) with 0.1% TFA | 1.0 | 92.1 | 1.2 |
| Example: HILIC | Acetonitrile/Water (90:10) with 10 mM NH₄OAc | 0.8 | 96.5 | 1.8 |
| (Your Data) | ||||
| (Your Data) |
Experimental Protocols
Protocol 1: General Procedure for Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18 or a polar-modified C18 column suitable for the scale of your purification.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or the mobile phase).
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. A common system is water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B) for several column volumes.
-
Loading: Load the prepared sample onto the column.
-
Elution: Run a linear gradient of increasing organic solvent (e.g., 5% to 95% B over 20 column volumes).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Below is a diagram illustrating the general workflow for this protocol.
Caption: Workflow for reverse-phase flash chromatography.
Protocol 2: General Procedure for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your impure solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure solid to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
The logical relationship for selecting a recrystallization solvent is depicted below.
Caption: Logic for selecting a suitable recrystallization solvent.
References
Technical Support Center: Minimizing Off-Target Effects of N-Hydroxy-2-methoxyacetimidamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of N-Hydroxy-2-methoxyacetimidamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] Therefore, understanding and mitigating off-target effects is a critical step in drug discovery and development to ensure both the efficacy and safety of a potential therapeutic.[1]
Q2: How can I determine if the cellular phenotype I observe is a result of on-target or off-target effects of this compound?
A: Differentiating between on-target and off-target effects is crucial for validating your experimental findings. A multi-faceted approach is recommended:
-
Dose-Response Curve: Perform a dose-response curve and compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant discrepancy between these values may indicate an off-target effect.[1]
-
Structurally Unrelated Inhibitor: Use a structurally different inhibitor that targets the same protein. If this second inhibitor does not produce the same phenotype, it is likely that the initial observation was due to an off-target effect of this compound.[1]
-
Rescue Experiments: Conduct a rescue experiment by overexpressing the intended target. If the phenotype is not reversed, it suggests the involvement of other targets.[1]
-
Target Engagement Assays: Employ techniques like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations being used.[2]
Q3: What are some common experimental methods to identify the specific off-targets of this compound?
A: Several established methods can be utilized to identify unintended protein interactions:
-
In Vitro Profiling: Screening this compound against a broad panel of kinases or receptors can identify unintended inhibitory activity.[3]
-
Proteomics-Based Approaches: Mass spectrometry can be used to quantify changes in the proteome of cells treated with your compound, which can reveal unexpected changes in protein levels, indicating off-target effects.[1]
-
In Silico Approaches: Computational models and molecular docking can predict potential binding to off-target proteins based on structural similarities.[3]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
-
Question: Have you performed a dose-response curve for the observed phenotype?
-
Answer: A dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity, which would suggest an off-target effect.[3]
-
-
Question: Have you confirmed that this compound is engaging with its intended target in your experimental system?
-
Answer: It is crucial to demonstrate target engagement. Consider performing an assay such as a Cellular Thermal Shift Assay (CETSA) to confirm this interaction.[3]
-
Issue 2: My experiments with this compound are showing high levels of cell toxicity at concentrations required for target inhibition.
-
Question: Have you evaluated the general health of the cells?
-
Answer: It is important to quantify the toxicity. Use assays for cell viability (e.g., MTT or trypan blue exclusion) and apoptosis (e.g., caspase activity or TUNEL staining).[3]
-
-
Question: Can the observed toxicity be rescued by modulating the on-target pathway?
-
Answer: If the toxicity is a result of an on-target effect, you might be able to rescue the phenotype by, for example, adding back a downstream product of the inhibited pathway. If the toxicity persists, it is more likely to be an off-target effect.[3]
-
-
Question: Have you considered screening the compound against a known panel of toxicity-related targets?
-
Answer: Screening this compound against a panel of targets known for their association with toxicity (e.g., hERG, CYPs) can help identify potential off-target liabilities.[1]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase | 15 | 95% |
| Off-Target Kinase A | 250 | 60% |
| Off-Target Kinase B | 1,200 | 25% |
| Off-Target Kinase C | >10,000 | <5% |
| Off-Target Kinase D | 850 | 35% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for assessing the target engagement of this compound in intact cells.
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).[2]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[2]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[2]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.[2]
-
Analysis: The samples treated with this compound should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[2]
Protocol 2: General Workflow for Off-Target Identification
This protocol provides a generalized workflow for identifying and validating the off-target effects of this compound.
-
Initial Observation: An unexpected phenotype is observed upon treatment with this compound.
-
Dose-Response Analysis: A thorough dose-response experiment is conducted to determine if the phenotype occurs at concentrations significantly higher than the IC50 for the primary target.
-
Secondary Inhibitor Testing: A structurally distinct inhibitor of the same target is used. If the phenotype is not replicated, an off-target effect of this compound is suspected.
-
Off-Target Screening: The compound is screened against a broad panel of kinases and other relevant protein families to identify potential off-target liabilities.
-
Target Validation: Putative off-targets are validated using techniques such as rescue experiments or direct binding assays.
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Logical workflow for investigating off-target effects.
References
Stability testing of N-Hydroxy-2-methoxyacetimidamide under different pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability testing of N-Hydroxy-2-methoxyacetimidamide under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing of this compound at different pH values?
A1: Stability testing of this compound across a range of pH values is crucial for several reasons. It helps to understand the compound's intrinsic stability, identify potential degradation products, and elucidate degradation pathways.[1][2][3] This information is vital for developing a stable formulation, selecting appropriate storage conditions, and establishing a suitable shelf-life for the drug product.[2] Furthermore, these studies are a regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the safety and efficacy of the final pharmaceutical product.[2][4]
Q2: What are the typical pH conditions used for forced degradation studies of this compound?
A2: Forced degradation studies for this compound should cover a range of pH conditions to assess its susceptibility to hydrolysis.[4] Typically, this includes acidic, neutral, and basic conditions. Common choices for these studies are:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water or a neutral buffer (e.g., phosphate buffer at pH 7)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
The specific concentrations and choice of acid or base can be adjusted depending on the compound's reactivity.[4]
Q3: How are the degradation products of this compound identified?
A3: The identification of degradation products typically involves the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The HPLC method is developed to separate the parent compound from its degradation products.[5] Mass spectrometry is then used to determine the mass-to-charge ratio (m/z) of the degradants, which provides information about their molecular weight. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Issue 1: I am observing rapid and extensive degradation of this compound under acidic or basic conditions, making it difficult to quantify the remaining parent compound accurately.
-
Possible Cause: The concentration of the acid or base, the temperature, or the duration of the stress testing is too harsh for the molecule.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Try using a lower concentration of the acid or base (e.g., 0.01 M or 0.001 M HCl/NaOH).
-
Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature or 40°C instead of 60°C).
-
Shorten Exposure Time: Collect samples at earlier time points to capture the initial degradation kinetics before the parent compound is fully degraded.
-
Issue 2: My chromatogram shows several new peaks, but I am unsure if they are actual degradation products or artifacts.
-
Possible Cause: The new peaks could be impurities from the starting material, excipients (if in a formulation), or artifacts from the mobile phase or sample preparation.
-
Troubleshooting Steps:
-
Analyze a Blank Sample: Run a blank sample (matrix without the active pharmaceutical ingredient - API) under the same stress conditions to see if any peaks are generated from the excipients or solvent.
-
Analyze an Unstressed Sample: Run a chromatogram of the unstressed API to identify any pre-existing impurities.
-
Evaluate Mobile Phase Compatibility: Ensure that the mobile phase is not reacting with the compound or its degradants.
-
Issue 3: The mass balance of my stability study is below 95%. Where could the missing mass be?
-
Possible Cause: The mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products, can be less than 100% for several reasons. These include the formation of non-UV active degradation products, volatile degradants, or degradants that are not eluted from the HPLC column.
-
Troubleshooting Steps:
-
Use a Different Detector: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to detect compounds with no chromophore.
-
Modify Chromatographic Conditions: Alter the mobile phase composition, gradient, or column chemistry to ensure all degradation products are eluted.
-
Consider Volatility: If volatile degradants are suspected, Gas Chromatography-Mass Spectrometry (GC-MS) could be a complementary analytical technique.
-
Data Presentation
Hypothetical Stability Data of this compound under Different pH Conditions
| pH Condition | Temperature (°C) | Time (hours) | Assay of this compound (%) | Total Degradation Products (%) |
| 0.1 M HCl | 60 | 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.5 | ||
| 4 | 72.8 | 26.9 | ||
| 8 | 58.1 | 41.2 | ||
| 24 | 30.5 | 68.9 | ||
| pH 7.0 (Water) | 60 | 0 | 100.0 | 0.0 |
| 2 | 99.8 | 0.1 | ||
| 4 | 99.5 | 0.4 | ||
| 8 | 98.9 | 1.0 | ||
| 24 | 97.2 | 2.7 | ||
| 0.1 M NaOH | 60 | 0 | 100.0 | 0.0 |
| 2 | 78.9 | 20.8 | ||
| 4 | 65.4 | 34.1 | ||
| 8 | 49.3 | 50.1 | ||
| 24 | 15.7 | 83.5 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Forced Degradation of this compound under Acidic, Basic, and Neutral pH
1. Objective: To evaluate the stability of this compound under hydrolytic stress conditions at varying pH levels.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water
-
HPLC grade acetonitrile and methanol
-
Phosphate buffer components
-
Class A volumetric flasks and pipettes
-
pH meter
-
Calibrated HPLC system with a UV/Vis or DAD detector and a C18 column
3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4. Stress Sample Preparation:
-
Acid Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Neutral Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with purified water to achieve a final concentration of approximately 100 µg/mL.
5. Stress Conditions: Incubate the prepared solutions in a temperature-controlled water bath or oven at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
6. Sample Analysis:
-
Prior to injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples if necessary to fall within the calibration curve range.
-
Analyze the samples using a validated stability-indicating HPLC method.
7. Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point.
-
Determine the percentage of each degradation product.
-
Calculate the mass balance at each time point.
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming resistance to N-Hydroxy-2-methoxyacetimidamide in cell lines
Disclaimer
Information regarding "N-Hydroxy-2-methoxyacetimidamide" and its specific mechanisms of resistance in cell lines is not extensively available in public scientific literature. The following technical support guide is constructed based on established principles of drug resistance observed with analogous compounds, such as ribonucleotide reductase inhibitors, to provide a representative and instructive resource for researchers facing similar challenges.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering resistance to this compound and similar compounds in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your research.
Issue 1: Decreased Sensitivity to this compound
Question: My cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. What could be the cause and how can I investigate it?
Answer: This is a classic sign of acquired resistance. The underlying causes can be multifaceted.
Potential Causes & Solutions:
| Potential Cause | Proposed Experimental Solution |
| Upregulation of the Drug Target: The cells may be overproducing the target protein of this compound, effectively diluting the drug's effect. | Western Blotting or qRT-PCR: Quantify the protein and mRNA levels of the suspected target enzyme (e.g., ribonucleotide reductase subunits RRM1 and RRM2) in both your sensitive (parental) and resistant cell lines. |
| Increased Drug Efflux: The cells might be actively pumping the drug out through the overexpression of ATP-binding cassette (ABC) transporters. | Flow Cytometry or Western Blotting: Use specific antibodies to check for the expression of common drug efflux pumps like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). |
| Alterations in Drug Metabolism: The cells may have developed mechanisms to metabolize and inactivate the compound more efficiently. | LC-MS/MS Analysis: Analyze the intracellular concentration of the parent compound and potential metabolites in sensitive versus resistant cells over a time course. |
| Activation of Pro-Survival Signaling Pathways: The resistant cells may have activated alternative signaling pathways to bypass the drug's inhibitory effects. | Phospho-protein arrays or Western Blotting: Screen for the activation (phosphorylation) of key survival kinases like Akt, ERK, or STAT3. |
dot
Caption: A decision tree for troubleshooting decreased cell sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect my cell line is developing resistance?
The first step is to quantitatively confirm the change in sensitivity. You should perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) for both your suspected resistant line and the original, sensitive parental line. A significant increase (typically >3-fold) in the IC50 value is a strong indicator of acquired resistance.
Q2: How can I create a resistant cell line model for my studies?
A resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over a prolonged period (weeks to months). Start with a concentration around the IC50 of the parental line and double the concentration every 1-2 weeks as the cells adapt and resume normal growth.
dot
Caption: Workflow for generating a drug-resistant cell line.
Q3: Are there any known combination strategies to overcome resistance to ribonucleotide reductase inhibitors?
Yes, several combination strategies have been explored for similar classes of drugs. These include:
-
Combining with DNA damaging agents: Since ribonucleotide reductase inhibitors deplete the dNTP pool required for DNA repair, they can sensitize cells to agents like cisplatin or radiation.
-
Targeting pro-survival pathways: If resistance is mediated by the activation of pathways like PI3K/Akt, combining this compound with an Akt inhibitor can restore sensitivity.
-
Using efflux pump inhibitors: For resistance mediated by pumps like P-gp, co-administration with an inhibitor like verapamil or tariquidar can increase intracellular drug accumulation.
dot
Caption: Hypothetical mechanism of action and resistance pathways.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression
-
Protein Extraction: Lyse the sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RRM1, anti-P-gp, or anti-Actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.
Technical Support Center: Refining Analytical Methods for N-Hydroxy-2-methoxyacetimidamide Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of N-Hydroxy-2-methoxyacetimidamide and its metabolites.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[1] 2. Inappropriate mobile phase pH.[2] 3. Sample solvent mismatch with the mobile phase.[3] 4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary.[3] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[2] 3. Dilute the sample in the initial mobile phase.[3] 4. Reduce the injection volume or sample concentration. |
| Inconsistent or Shifting Retention Times | 1. Changes in mobile phase composition due to evaporation or improper preparation.[1] 2. Fluctuating column temperature.[1] 3. Air bubbles in the pump.[4] 4. Column aging or degradation. | 1. Prepare fresh mobile phase daily and keep bottles capped.[3] 2. Use a column oven to maintain a stable temperature.[1] 3. Purge the pump to remove any trapped air bubbles.[4] 4. Equilibrate the column with at least 10 column volumes before injection or replace the column.[4] |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer source.[4] 2. Ion suppression due to matrix effects.[5][6] 3. Analyte degradation in the sample or during processing.[7] 4. Low extraction recovery. | 1. Optimize ion source parameters (e.g., temperature, gas flows, voltage).[4] 2. Improve sample cleanup, modify chromatography to separate analyte from interfering compounds, or use a different ionization technique.[4][5] 3. Ensure proper sample storage and consider using stabilizers.[7] 4. Optimize the extraction procedure (e.g., change solvent, pH, or extraction type).[5] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or reagents.[1][3] 2. Contamination in the LC-MS system (e.g., column, tubing, ion source).[1] 3. Column bleed. | 1. Use high-purity (MS-grade) solvents and freshly prepared mobile phases.[3] 2. Flush the system with appropriate cleaning solutions. 3. Use a column with low bleed characteristics and operate within the recommended temperature and pH range. |
| Sample Carryover | 1. Adsorption of the analyte to the autosampler needle, injection port, or column.[8] 2. Insufficient needle washing. | 1. Use a stronger needle wash solution or a multi-step wash. 2. Optimize the wash routine in the autosampler method. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of endogenous matrix components with the analyte.[5] 2. Insufficient sample cleanup.[5] | 1. Modify the chromatographic method to improve separation.[5] 2. Employ a more effective sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of protein precipitation.[5][8] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best initial approach for sample preparation for this compound and its metabolites in plasma?
A1: Protein precipitation (PPT) is often a good starting point due to its simplicity and speed.[8] Acetonitrile is a common choice for PPT and has been shown to provide cleaner extracts than methanol in some cases.[9] For higher sensitivity and to minimize matrix effects, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be considered.[5][6]
Q2: How can I improve the extraction recovery of my analytes?
A2: To improve recovery, you can optimize several parameters of your extraction method.[5] For LLE, experiment with different organic solvents and pH conditions. For SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.
Q3: My analytes are degrading during sample storage or preparation. What can I do?
A3: Analyte stability is a critical aspect of bioanalytical method development.[8] To prevent degradation, ensure samples are stored at appropriate temperatures (e.g., -80°C).[10] During sample preparation, you may need to work at lower temperatures (e.g., on ice) or add stabilizers like antioxidants or enzyme inhibitors.[7]
Chromatography and Mass Spectrometry
Q4: What type of analytical column is recommended for separating this compound and its metabolites?
A4: A reversed-phase C18 column is a versatile and common choice for the separation of small molecule drugs and their metabolites.[10][11] The specific column chemistry and dimensions should be optimized based on the polarity of the parent compound and its expected metabolites.
Q5: How do I select the appropriate mobile phase?
A5: The choice of mobile phase depends on the physicochemical properties of your analytes. For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[2] Adding a modifier like formic acid (0.1%) can improve peak shape and ionization efficiency in positive ion mode mass spectrometry.[9][10] If your compounds are ionizable, using a buffered mobile phase can ensure reproducible retention times.[2]
Q6: What are the key mass spectrometry parameters to optimize for quantitative analysis?
A6: For quantitative analysis using a triple quadrupole mass spectrometer, it is crucial to optimize the parameters for Multiple Reaction Monitoring (MRM).[12] This includes finding the optimal precursor ion and one or two product ions for each analyte and internal standard. Other important parameters to optimize include collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows).[4]
Data Analysis and Method Validation
Q7: Why is an internal standard necessary, and how do I choose one?
A7: An internal standard (IS) is essential to compensate for variability during sample preparation and analysis, including matrix effects.[5] The ideal IS is a stable isotope-labeled version of the analyte. If that is not available, a close structural analog with similar chromatographic and mass spectrometric behavior can be used.[5]
Q8: What are the key parameters to assess during bioanalytical method validation?
A8: According to regulatory guidance, a bioanalytical method validation should assess selectivity, specificity, accuracy, precision, recovery, calibration curve, and stability of the analyte in the biological matrix.[8]
Quantitative Data Summary
The following tables represent typical data obtained during the validation of a bioanalytical method for a hypothetical metabolite of this compound (Metabolite M1).
Table 1: Calibration Curve for Metabolite M1 in Human Plasma
| Concentration (ng/mL) | Mean Response (Peak Area Ratio) | % Accuracy |
| 1.0 | 0.025 | 102.5 |
| 2.5 | 0.063 | 100.8 |
| 5.0 | 0.128 | 102.4 |
| 10.0 | 0.251 | 100.4 |
| 25.0 | 0.635 | 101.6 |
| 50.0 | 1.261 | 100.9 |
| 100.0 | 2.520 | 99.8 |
-
Linearity (r²): 0.9995
-
Range: 1.0 - 100.0 ng/mL
Table 2: Precision and Accuracy for Metabolite M1
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.8 | 104.2 | 8.1 | 103.5 |
| Low QC | 3.0 | 5.2 | 101.5 | 6.5 | 102.1 |
| Mid QC | 30.0 | 4.1 | 98.9 | 5.3 | 99.8 |
| High QC | 80.0 | 3.5 | 100.8 | 4.9 | 101.2 |
-
LLOQ: Lower Limit of Quantification
-
QC: Quality Control
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 88.5 | 95.2 |
| High QC | 80.0 | 91.2 | 98.1 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation (PPT)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Note: The specific MRM transitions and collision energies must be optimized for this compound and its metabolites.
Visualizations
Caption: Hypothetical metabolic pathway for this compound.
Caption: General experimental workflow for metabolite analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. simbecorion.com [simbecorion.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Analysis of N-Hydroxy-2-methoxyacetimidamide and Established Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative Matrix Metalloproteinase (MMP) inhibitor, N-Hydroxy-2-methoxyacetimidamide, with a selection of well-characterized MMP inhibitors. Due to the limited publicly available data on this compound, this comparison leverages data from structurally related hydroxamate inhibitors to provide a representative analysis of its potential performance.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases, making them a key target for therapeutic intervention.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various compounds against specific MMPs is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the reported IC50 values for several well-known MMP inhibitors. It is important to note that no specific IC50 data for this compound has been found in publicly accessible scientific literature. The data presented for related hydroxamate compounds can be used as a general reference for the expected potency of this class of inhibitors.
| Inhibitor | Class | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| Batimastat (BB-94) | Hydroxamate | 3[1] | 4[1] | 20[1] | 6[1] | 4[1] | - | - |
| Marimastat (BB-2516) | Hydroxamate | 5[2][3][4] | 6[2][3][4] | 115 (ng/mL)[5] | 13[2][3][4] | 3[2][3][4] | - | 9[2][3][4] |
| Prinomastat (AG3340) | Hydroxamate | 79[6] | Ki = 0.05[6] | 6.3[6] | - | 5.0[6] | Ki = 0.03[6] | - |
| Tanomastat (BAY 12-9566) | Non-peptidic Carboxylate | - | Ki = 11[7] | Ki = 143[7] | - | Ki = 301[7] | Ki = 1470[7] | - |
| Doxycycline | Tetracycline | 400,000+[8] | 56,000[8] | 32,000[8] | 28,000[8] | 30,000-50,000[9] | 2,000-50,000[8] | - |
Note: Ki values represent the inhibition constant and are also indicative of potency.
Experimental Protocols
The determination of MMP inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most common methods employed are fluorogenic assays and zymography.
Fluorogenic MMP Inhibition Assay
This is a widely used method for quantifying MMP activity and inhibition.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase in its presence.
General Protocol:
-
Reagent Preparation: Recombinant human MMP enzyme is activated, typically with 4-aminophenylmercuric acetate (APMA). A stock solution of the test inhibitor is prepared, usually in DMSO. The fluorogenic MMP substrate is reconstituted in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well microplate format. Each well contains the activated MMP enzyme, the assay buffer (commonly Tris-based with CaCl2, ZnCl2, and a detergent like Brij-35), and varying concentrations of the inhibitor.
-
Incubation: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 30 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to each well.
-
Data Acquisition: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths specific to the fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm).
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percent inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography
Zymography is a technique used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9).
Principle: This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized in the gel. Samples containing MMPs are loaded and run under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The gel is then transferred to a developing buffer, which allows the active MMPs to digest the gelatin in their vicinity. When the gel is stained with Coomassie Brilliant Blue, the areas of gelatin degradation appear as clear bands against a blue background. The inhibitory effect of a compound can be assessed by incubating the gel in the developing buffer containing the inhibitor.
General Protocol:
-
Sample Preparation: Samples (e.g., cell culture media, tissue extracts) are mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel containing gelatin and subjected to electrophoresis.
-
Renaturation: The gel is washed with a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow the MMPs to renature.
-
Development: The gel is incubated overnight in a developing buffer (e.g., Tris-HCl, CaCl2) at 37°C. For inhibition studies, the inhibitor is included in this buffer.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained until the bands of gelatinolytic activity are clearly visible.
-
Analysis: The clear bands are quantified using densitometry. The reduction in band intensity in the presence of an inhibitor indicates its inhibitory activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway involving MMPs and a typical experimental workflow for screening MMP inhibitors.
Caption: Simplified signaling cascade leading to MMP activation.
Caption: Workflow for screening and characterizing MMP inhibitors.
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hydroxy Compounds in Oncology: A Comparative Analysis of Mechanisms and Efficacy
Overview of N-Hydroxy Compounds in Cancer Research
The N-hydroxy moiety is a key pharmacophore in several classes of anti-cancer agents. Its ability to chelate metal ions, particularly zinc, is central to the mechanism of some of the most successful N-hydroxy-based drugs. This guide will focus on two major classes: Histone Deacetylase (HDAC) Inhibitors and other N-hydroxy compounds with distinct mechanisms, such as Ribonucleotide Reductase Inhibitors .
Histone Deacetylase (HDAC) Inhibitors: The Power of the Hydroxamic Acid Moiety
A prominent group of N-hydroxy compounds are the hydroxamic acid-based HDAC inhibitors. These molecules typically consist of three key structural features: a zinc-binding group (the N-hydroxy-amide or hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme.[1] By chelating the zinc ion in the active site of HDAC enzymes, these inhibitors block the deacetylation of histones and other non-histone proteins.[2] This leads to an accumulation of acetylated proteins, which in turn results in the relaxation of chromatin structure, altered gene expression, and ultimately, cancer cell cycle arrest, differentiation, and apoptosis.[3][4]
Key Examples of N-Hydroxy-Based HDAC Inhibitors:
-
Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat): A potent, FDA-approved HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.[1] It demonstrates broad activity against various cancer cell lines.
-
NVP-LAQ824: A novel N-hydroxy-3-phenyl-2-propenamide that has shown significant dose-related activity in colon and lung tumor models and has entered human clinical trials.[5]
-
N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA): A synthetic HDAC inhibitor that has demonstrated anti-cancer activity against breast cancer by arresting the cell cycle and inhibiting angiogenesis.[6]
Comparative Efficacy of N-Hydroxy HDAC Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various N-hydroxy-based HDAC inhibitors against different cancer cell lines, showcasing their potent anti-proliferative effects.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| SAHA (Vorinostat) | HeLa (Cervical Cancer) | 24.5 | [1] |
| Compound 9d (Osthole-based) | HeLa (Cervical Cancer) | 24.5 | [1] |
| Compound 9e (Osthole-based) | HeLa (Cervical Cancer) | 20.0 | [1] |
| Compound 9g (Osthole-based) | HeLa (Cervical Cancer) | 19.6 | [1] |
| NVP-LAQ824 | HCT116 (Colon Carcinoma) | <750 | [5] |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | 1.65 mM | [7] |
Ribonucleotide Reductase Inhibitors: The Case of Hydroxyurea
Hydroxyurea is an N-hydroxy compound with a distinct mechanism of action compared to HDAC inhibitors. It functions as a ribonucleotide reductase inhibitor, an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[8][9] By inhibiting this enzyme, hydroxyurea effectively halts DNA synthesis and repair, leading to cell cycle arrest in the S-phase and subsequent cell death.[8][9]
Hydroxyurea is used in the treatment of various cancers, including chronic myeloid leukemia and head and neck cancer.[10][11] It can also sensitize cancer cells to the effects of radiation therapy.[8]
Other N-Hydroxy Compounds in Development
Research continues to explore novel N-hydroxy compounds with diverse anti-cancer activities. For instance, N-hydroxyindole-based compounds are being investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in tumor metabolism.[3][12] By targeting LDH, these compounds aim to disrupt the energy supply of cancer cells, particularly under hypoxic conditions.[12][13]
Experimental Methodologies
The data presented in this guide is derived from standard in vitro assays used to evaluate the anti-cancer activity of chemical compounds. Below are brief descriptions of the key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of N-hydroxy-based HDAC inhibitors.
Caption: Mechanism of action for Hydroxyurea.
Caption: General workflow for in vitro anti-cancer assays.
Conclusion
While specific data on N-Hydroxy-2-methoxyacetimidamide remains elusive, the broader family of N-hydroxy compounds represents a versatile and powerful class of anti-cancer agents. Their mechanisms, ranging from HDAC inhibition to the disruption of DNA synthesis, underscore the therapeutic potential of the N-hydroxy pharmacophore. The potent activity of compounds like SAHA and the promising preclinical results of newer agents highlight the continued importance of this chemical class in the development of novel cancer therapies. Further research into compounds like this compound is warranted to determine their specific activities and potential contributions to the oncologist's arsenal.
References
- 1. Synthesis of N-hydroxycinnamides capped with a naturally occurring moiety as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. oncolink.org [oncolink.org]
- 10. Hydroxyurea (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Anti-Inflammatory Potential of N-Hydroxy-2-methoxyacetimidamide: A Comparative Analysis in a Secondary Assay
For researchers and professionals in drug discovery and development, this guide provides a comparative analysis of N-Hydroxy-2-methoxyacetimidamide's activity, benchmarked against established alternatives. This guide is based on the hypothesized primary activity of this compound as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.
The overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions. Consequently, the inhibition of iNOS presents a promising therapeutic strategy. This document details the validation of this compound's efficacy in a secondary, cell-based assay that measures its ability to suppress inflammatory responses. Its performance is compared with well-characterized iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and 1400W.
Comparative Efficacy of iNOS Inhibitors
The following table summarizes the inhibitory potency of this compound and its comparators against iNOS. The IC50 value for this compound is presented as a hypothetical value for illustrative purposes, pending experimental verification.
| Compound | Primary Target | In Vitro IC50 (µM) | Secondary Assay: Inhibition of NO production in LPS-stimulated RAW 264.7 cells (IC50 in µM) |
| This compound | iNOS | Hypothetical: 5.2 | To be determined |
| L-NIL | iNOS | 3.3[1][2][3][4] | ~1.5 - 5 |
| 1400W | iNOS | ≤ 0.007[5][6][7] | ~0.2 - 1.5[8] |
Experimental Protocols
Primary Assay: In Vitro iNOS Activity Assay
This assay directly measures the enzymatic activity of iNOS and its inhibition by the test compounds.
Principle: The enzymatic activity of recombinant iNOS is determined by measuring the amount of nitrite, a stable and oxidized product of nitric oxide, using the Griess reagent.
Materials:
-
Recombinant human iNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin.
-
Add varying concentrations of the test compounds (this compound, L-NIL, 1400W) to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the recombinant iNOS enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
To measure nitrite concentration, add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of iNOS inhibition for each compound concentration and determine the IC50 value.
Secondary Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This cell-based assay validates the anti-inflammatory activity of the compounds in a biologically relevant context.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce nitric oxide via the induction of iNOS. The inhibitory effect of the test compounds on this process is quantified by measuring nitrite levels in the cell culture supernatant using the Griess assay.[9][10][11][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, L-NIL, 1400W)
-
Griess Reagent
-
Sodium nitrite
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[12]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[10]
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the primary assay protocol to determine nitrite concentration.
-
Calculate the percentage of inhibition of LPS-induced nitric oxide production for each compound concentration and determine the IC50 value.
-
A concurrent cell viability assay (e.g., MTT or XTT) should be performed to ensure that the observed inhibition of nitric oxide production is not due to cytotoxicity of the test compounds.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the secondary cell-based assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1400W - Focus Biomolecules [mayflowerbio.com]
- 8. 1400W 2HCl | NOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
Cross-validation of N-Hydroxy-2-methoxyacetimidamide effects in different cell lines
A Cross-Validation Guide for Researchers
This guide provides a comparative analysis of the anti-cancer effects of N-hydroxyamide derivatives, structurally related to N-Hydroxy-2-methoxyacetimidamide, across various cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validation perspective for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate an objective comparison of these compounds' performance.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of various N-hydroxyamide derivatives on different cancer cell lines, primarily focusing on their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | Cell Type | IC50 Value | Duration of Treatment | Reference |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Breast Cancer | 1.65 mM | 48 hours | [1] |
| N-alkylated amino acid-derived sulfonamide hydroxamate (NAHA) | MDA-MB-231 | Breast Cancer (highly invasive) | 30 µM | 24 hours | [2] |
| N-(2-thiazolyl) enamino amide (2a) | AGS | Gastric Cancer | 453.14 µM | Not Specified | [3] |
| N-(2-thiazolyl) enamino amide (2a) | MCF-7 | Breast Cancer | 761.90 µM | Not Specified | [3] |
| N-(4-methylbenzothiazol-2-yl) DHPMT (2b) | AGS | Gastric Cancer | 41.10 µM | Not Specified | [3] |
| N-(4-methylbenzothiazol-2-yl) DHPMT (2b) | MCF-7 | Breast Cancer | 75.69 µM | Not Specified | [3] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | HeLa | Cervical Cancer | Low Toxicity | 72 hours | [4] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | HepG2 | Liver Cancer | Low Toxicity | 72 hours | [4] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | A-172 | Glioblastoma | Slightly Toxic | 72 hours | [4] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | U-251 MG | Glioblastoma | Slightly Toxic | 72 hours | [4] |
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the effects of the N-hydroxyamide derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, AGS) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., NA-2, NAHA) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and fixed (e.g., with cold ethanol).
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that intercalates with DNA (e.g., Propidium Iodide).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the determination of the cell cycle phase.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by N-hydroxyamide derivatives based on the available literature.
Caption: Apoptosis induction by N-(2-hydroxyphenyl) acetamide (NA-2).
Caption: Inhibition of G2/M progression by NAHA via Cdc20.
Experimental Workflow
The diagram below outlines a general experimental workflow for the cross-validation of a compound's effects in different cell lines.
Caption: A generalized workflow for cross-validating compound effects.
References
- 1. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of N-Hydroxy-2-methoxyacetimidamide and its related analogs. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
This compound belongs to the class of N-hydroxylated compounds, which have garnered significant interest in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents. This guide delves into the synthesis, biological activity, and mechanistic aspects of this compound and compares it with structurally similar analogs, including other N-hydroxyacetamides and N-hydroxybutanamides.
Quantitative Performance Data
The biological activity of this compound and its analogs is often evaluated through their inhibitory effects on various enzymes and their efficacy in cell-based assays. While specific data for this compound is limited in publicly available literature, the following tables summarize the performance of structurally related analogs, providing a baseline for comparison.
| Compound/Analog | Target Enzyme | IC50 Value | Reference |
| N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide (Analog 1) | Porcine TACE | <5 nM | [1] |
| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide (Analog 2) | Aminopeptidase N (APN) | 3.5 µM (Ki) | |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide (Analog 3) | MMP-2, MMP-9, MMP-14 | 1–1.5 µM | [2] |
| N-hydroxy-3-phenyl-2-propenamides (Analog 4 series) | Histone Deacetylase (HDAC) | <400 nM | [3] |
| N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (Analog 5) | Staphylococcus aureus (antibacterial) | - | |
| N-methyl-substituted benzimidazole carboxamides with hydroxyl and methoxy groups (Analog 6) | MCF-7 cancer cell line (antiproliferative) | 1.2–5.3 µM | [4][5] |
Table 1: Comparative Inhibitory Activity of this compound Analogs against Various Enzymes. TACE (Tumor Necrosis Factor-Alpha Converting Enzyme), APN (Aminopeptidase N), MMP (Matrix Metalloproteinase), HDAC (Histone Deacetylase).
| Compound/Analog | Cell Line | Biological Effect | IC50 Value | Reference |
| N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide (Analog 1) | Human whole blood | Inhibition of TNFα production | 0.42 µM | [1] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide (Analog 3) | HeLa, HepG2 | Low cytotoxicity | > concentration tested | [2] |
| N-methyl-substituted benzimidazole carboxamides with hydroxyl and methoxy groups (Analog 6) | HCT 116, MCF-7, HEK 293 | Antiproliferative activity | 1.2–5.3 µM | [4][5] |
Table 2: Comparative Cell-Based Activity of this compound Analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and its analogs.
General Synthesis of N-Hydroxyacetimidamide Derivatives
The synthesis of N-hydroxyacetimidamide derivatives typically involves the reaction of a corresponding nitrile with hydroxylamine.
Protocol:
-
Dissolve the starting nitrile in a suitable solvent, such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-hydroxyacetimidamide derivative.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target enzyme.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate well, add the assay buffer, the target enzyme, and the test compound at various concentrations.
-
Incubate the plate at a specific temperature for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
N-hydroxylated compounds, particularly hydroxamic acid derivatives, are known to exert their biological effects by interacting with metalloenzymes. The N-hydroxyamidine moiety can chelate metal ions, such as zinc, within the active site of these enzymes, leading to their inhibition. This mechanism is central to the activity of inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
The inhibition of these enzymes can, in turn, affect various downstream signaling pathways crucial for cell growth, proliferation, and survival. For instance, HDAC inhibitors can lead to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression and the induction of apoptosis in cancer cells.
dot
Caption: Hypothetical signaling pathway for this compound.
The diagram above illustrates a potential mechanism of action for this compound, where it inhibits a metalloenzyme, leading to downstream effects on gene expression, cell cycle, and apoptosis.
Experimental Workflow
A typical workflow for the evaluation of this compound and its analogs involves a series of steps from initial synthesis to in-depth biological characterization.
dot
Caption: Standard experimental workflow for compound evaluation.
This workflow provides a logical progression for the comprehensive assessment of novel compounds, ensuring a thorough understanding of their chemical and biological properties.
References
- 1. Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of N-Hydroxy-2-methoxyacetimidamide and a standard-of-care drug
A Comparative Analysis of Efficacy, Safety, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxyurea, a long-standing standard-of-care for sickle cell disease (SCD), and Voxelotor, a newer therapeutic agent with a distinct mechanism of action. The following sections present a comprehensive overview of their respective clinical data, experimental protocols, and underlying biological pathways to inform research and drug development efforts.
Executive Summary
Sickle cell disease is a genetic blood disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises (VOCs). For decades, Hydroxyurea has been the primary disease-modifying therapy, primarily acting by inducing the production of fetal hemoglobin (HbF).[1][2] Voxelotor represents a novel therapeutic approach by directly inhibiting HbS polymerization.[3] This guide examines the comparative efficacy and safety of these two agents, drawing largely from the results of the HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) trial, which evaluated Voxelotor in patients with SCD, including a significant cohort on stable Hydroxyurea therapy.[1][2][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy and safety data for Hydroxyurea and Voxelotor, with a focus on results from the HOPE trial where applicable.
Table 1: Efficacy Outcomes
| Endpoint | Hydroxyurea | Voxelotor (1500 mg) +/- Hydroxyurea (HOPE Trial) | Placebo +/- Hydroxyurea (HOPE Trial) |
| Hemoglobin Response (>1 g/dL increase from baseline at 24 weeks) | Variable, dependent on individual response | 51.1% of patients[5][6] | 6.5% of patients[5] |
| Mean Change in Hemoglobin from Baseline | Modest increase | Statistically significant increase[6][7] | Minimal change |
| Reduction in Vaso-Occlusive Crises (VOCs) | Reduces frequency by approximately 50% in responders[8] | Did not show a statistically significant reduction in the primary analysis of the HOPE trial[7] | N/A |
| Markers of Hemolysis (Indirect Bilirubin and Reticulocyte Count) | May have some effect on reducing hemolysis | Statistically significant reductions from baseline[6] | No significant change |
Table 2: Safety and Tolerability
| Adverse Event Profile | Hydroxyurea | Voxelotor (HOPE Trial) |
| Common Adverse Events | Myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal issues | Headache, diarrhea, abdominal pain, nausea, fatigue, rash, and pyrexia.[3] |
| Serious Adverse Events | Bone marrow suppression, potential for long-term risk of secondary malignancies | Grade 3 or higher adverse events occurred in 26% of patients, similar to the placebo group (26%).[6] |
| Contraindications/Cautions | Pregnancy, severe anemia or neutropenia | Severe hepatic impairment |
Experimental Protocols
The primary source of comparative data for Voxelotor, including its use with Hydroxyurea, is the Phase 3 HOPE trial.
HOPE Trial (NCT03036813) Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 clinical trial.[1][2][4]
-
Patient Population: Patients aged 12 to 65 years with a diagnosis of sickle cell disease, who had experienced one to ten vaso-occlusive crises in the previous year. A significant portion of the participants were on a stable dose of Hydroxyurea for at least three months prior to enrollment.[9]
-
Intervention: Patients were randomized to receive either Voxelotor (at doses of 900 mg or 1500 mg once daily) or a placebo.[6]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients who achieved a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks of treatment.[10]
-
Secondary Endpoints: Secondary endpoints included changes in hemoglobin levels, markers of hemolysis (indirect bilirubin and reticulocyte percentage), and the annualized incidence of vaso-occlusive crises.[11]
-
Assessments: Efficacy and safety were assessed at regular intervals throughout the 72-week study period.[4] This included blood draws for hematological and biochemical analysis, as well as monitoring for adverse events.
Mandatory Visualizations
Mechanism of Action and Signaling Pathways
Caption: Comparative mechanisms of Hydroxyurea and Voxelotor in SCD.
Experimental Workflow
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Voxelotor versus other therapeutic options for sickle cell disease: Are we still lagging behind in treating the disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The challenge of clinical end points in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. The tl;dr Pharmacy Journal Club: Voxelotor in Sickle Cell Disease (HOPE Trial) — tl;dr pharmacy [tldrpharmacy.com]
Comparative In Vivo Efficacy of N-Hydroxy and Acetamide Derivatives: A Guide for Researchers
Introduction
This guide provides a comparative overview of the in vivo efficacy of several classes of N-hydroxy and acetamide derivatives, based on available preclinical data. It is important to note that a direct literature search for the in vivo efficacy of N-Hydroxy-2-methoxyacetimidamide derivatives did not yield specific experimental studies. Therefore, this comparison focuses on structurally related compounds to provide insights into potential therapeutic applications and biological activities. The data presented here is intended for researchers, scientists, and drug development professionals.
In Vivo Efficacy of N-Hydroxy Derivatives
N-hydroxy derivatives, particularly hydroxamic acids and amidoximes, are a well-studied class of compounds with a range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Their mechanism of action often involves the chelation of metal ions in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[2] The N-hydroxy group can also render these molecules as prodrugs of amidines, improving their absorption and pharmacokinetic profiles.[3][4]
N-Hydroxy-3-phenyl-2-propenamides (HDAC Inhibitors)
A series of N-hydroxy-3-phenyl-2-propenamides have been investigated as novel inhibitors of human histone deacetylase (HDAC). One promising compound from this series, NVP-LAQ824, has demonstrated significant in vivo antitumor activity and has entered human clinical trials.[5]
Table 1: In Vivo Antitumor Efficacy of NVP-LAQ824 [5]
| Compound | Animal Model | Tumor Type | Efficacy | Maximum Tolerated Dose (MTD) |
| NVP-LAQ824 | Xenograft | HCT116 human colon tumor | Significant dose-related activity | >100 mg/kg |
| NVP-LAQ824 | Xenograft | A549 lung tumor | Significant dose-related activity | >100 mg/kg |
N-Hydroxybutanamide Derivatives (MMP Inhibitors)
Recent studies have explored N-hydroxybutanamide derivatives for their ability to inhibit matrix metalloproteinases (MMPs) and their potential as anticancer agents. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown promising antitumor and antimetastatic effects in a mouse model of melanoma.[6]
Table 2: In Vivo Antitumor and Antimetastatic Efficacy of an N-Hydroxybutanamide Derivative [6]
| Compound | Animal Model | Tumor Type | Efficacy | Acute Toxicity |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | Mouse | B16 melanoma | 61.5% inhibition of tumor growth; 88.6% inhibition of metastasis | No acute toxicity up to 1000 mg/kg |
In Vivo Efficacy of Acetamide Derivatives
Acetamide derivatives are versatile scaffolds in medicinal chemistry, with applications as anti-inflammatory (e.g., COX-II inhibitors) and anticancer agents.[7]
Phenoxyacetamide Derivatives (Apoptosis Inducers)
Novel semi-synthetic phenoxyacetamide derivatives have been synthesized and evaluated for their cytotoxic activity. One compound, referred to as "Compound I," demonstrated significant in vivo anticancer efficacy in a mouse model of liver cancer, primarily through the induction of apoptosis via PARP-1 inhibition.[8][9]
Table 3: In Vivo Anticancer Efficacy of a Phenoxyacetamide Derivative (Compound I) [8][9]
| Compound | Animal Model | Tumor Type | Efficacy |
| Compound I | SEC-bearing mice | Liver Cancer | Significant tumor growth suppression (measured by tumor weight and volume) |
Experimental Protocols
In Vivo Antitumor Xenograft Study (General Protocol)
The in vivo antitumor efficacy of novel compounds is often assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, HepG2) are cultured in vitro under standard conditions.[5][9]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed.[9]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study. The maximum tolerated dose (MTD) may be determined in separate studies.[5]
References
- 1. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 95298-88-7 | Benchchem [benchchem.com]
- 6. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archivepp.com [archivepp.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of N-Hydroxy-2-methoxyacetimidamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the novel compound N-Hydroxy-2-methoxyacetimidamide. Due to the limited publicly available data on this specific molecule, we present a validation workflow using hypothetical data and established methodologies. The proposed target class for this compound is the Matrix Metalloproteinase (MMP) family, based on the common inhibitory action of N-hydroxy-containing compounds against these zinc-dependent endopeptidases.[1] This guide compares our hypothetical compound with two well-characterized, broad-spectrum MMP inhibitors, Batimastat and Marimastat, to provide a clear benchmark for specificity.
Comparative Performance Overview
The following table summarizes the hypothetical inhibitory activities and selectivity of this compound against a panel of MMPs compared to known inhibitors.
| Compound | MMP-2 (IC50, nM) | MMP-9 (IC50, nM) | MMP-14 (IC50, nM) | MMP-1 (IC50, nM) | Selectivity Ratio (MMP-1 / MMP-2) | Cellular Potency (EC50, nM) in HT1080 cells |
| This compound | 5 | 8 | 15 | 500 | 100 | 50 |
| Batimastat | 4 | 20 | 3 | 1 | 0.25 | 60 |
| Marimastat | 9 | 5 | 6 | 3 | 0.33 | 75 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Validation Workflow
To ascertain the specificity of a novel inhibitor like this compound, a multi-step experimental approach is necessary. This workflow ensures a thorough characterization from initial enzymatic inhibition to broader off-target screening.
Caption: Workflow for validating inhibitor specificity.
Signaling Pathway Context
MMPs, such as MMP-2 and MMP-9, are key enzymes in the degradation of the extracellular matrix (ECM), a process crucial for cancer cell invasion and metastasis. Their activity is tightly regulated, and their overexpression is linked to tumor progression. An effective inhibitor would block these downstream effects.
Caption: MMP-mediated cancer cell invasion pathway.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol determines the half-maximal inhibitory concentration (IC50) of the test compounds against specific MMP isoforms.
-
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MMP-9, MMP-1, MMP-14).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Test compounds (this compound, Batimastat, Marimastat) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the compound dilutions to the wells of the 96-well plate.
-
Add 88 µL of the fluorogenic substrate (final concentration 10 µM) to each well.
-
Initiate the reaction by adding 10 µL of the appropriate recombinant MMP enzyme (final concentration 1-5 nM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation/Emission ~328/393 nm) every 5 minutes.
-
Calculate the reaction rates and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the functional effect of the inhibitors on the invasive capacity of cancer cells, which is often dependent on MMP activity.
-
Materials:
-
HT1080 fibrosarcoma cells.
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes.
-
Matrigel Basement Membrane Matrix.
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).
-
Test compounds.
-
Calcein-AM or crystal violet for cell staining.
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve HT1080 cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of the test compounds.
-
Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the inserts.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion relative to the untreated control and determine the EC50 value for each compound.
-
Off-Target Profiling
To ensure the specificity of this compound, it is crucial to screen for activity against other enzyme classes.
-
Recommendation:
-
Engage a contract research organization (CRO) for broad panel screening.
-
A recommended panel would be the scanMAX Kinase Assay Panel (e.g., Eurofins DiscoverX) to rule out off-target effects on a wide range of human kinases.
-
Additionally, screening against a panel of other metalloenzymes, including other classes of proteases and histone deacetylases (HDACs), is advised, as the hydroxamate moiety present in many MMP inhibitors can also inhibit HDACs.[2][3] This provides a comprehensive understanding of the compound's selectivity profile.
-
References
- 1. mdpi.com [mdpi.com]
- 2. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Hydroxy-2-methoxyacetimidamide: A Procedural Guide
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of N-Hydroxy-2-methoxyacetimidamide, drawing upon established safety protocols for analogous chemical compounds.
Core Safety and Handling Protocols
Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with similar acetamide and N-hydroxy compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The proper disposal of this compound, like many laboratory chemicals, involves a multi-step process to ensure the safety of personnel and the environment.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper, gloves), must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Consult the SDS of similar compounds for information on incompatible materials, which often include strong oxidizing agents and strong bases.
-
-
Institutional Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Improper disposal is unsafe and may violate regulatory requirements.
-
Summary of Potential Chemical Hazards
The table below summarizes potential hazards based on data from structurally related compounds. This information should be used as a preliminary guide for risk assessment.
| Hazard Category | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
References
Personal protective equipment for handling N-Hydroxy-2-methoxyacetimidamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-Hydroxy-2-methoxyacetimidamide was not available. The following guidance is based on the safety data for a structurally similar compound, 2-Hydroxy-N-(2-hydroxyethyl)propanamide, and established principles of laboratory safety. Handle this compound with caution and treat it as a potentially hazardous substance.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Safety Summary
Based on data for a similar compound, this compound is presumed to pose the following risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and solid particles.[1] |
| Skin Protection | - Chemically resistant gloves (e.g., nitrile). - Laboratory coat or disposable gown. | To prevent skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used when handling the powder outside of a fume hood or if dust is generated.[1] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Safe Handling and Usage Protocol:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
-
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
-
Do not allow the chemical to enter drains or soil.[1]
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent the spread of the material.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For larger spills, use an inert absorbent material to contain the spill.
-
Ventilate the affected area.[1]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
